1-Bromo-3-chloro-5-ethoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chloro-5-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEFXVNMBQJMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Bromo-3-chloro-5-ethoxybenzene chemical structure and properties
Strategic Scaffold for Orthogonal Cross-Coupling
Executive Summary
1-Bromo-3-chloro-5-ethoxybenzene (C₈H₈BrClO) represents a high-value "Janus" scaffold in modern organic synthesis. Its utility is derived from its chemically orthogonal halogen handles . The significant difference in bond dissociation energy (BDE) between the C–Br (~81 kcal/mol) and C–Cl (~96 kcal/mol) bonds allows for highly selective sequential functionalization without the need for protecting groups.
This guide details the structural properties, robust synthesis via phenol alkylation, and the operational parameters for achieving site-selective palladium-catalyzed cross-coupling.
Part 1: Structural Analysis & Physiochemical Properties
The molecule consists of a benzene core trisubstituted in the meta positions. This 1,3,5-substitution pattern is critical for preventing steric congestion during catalytic cycles, allowing bulky phosphine ligands to access the metal center during oxidative addition.
Key Structural Features:
-
Electronic Push-Pull: The ethoxy group (-OEt) is a moderate electron-donor (resonance), slightly activating the ring compared to 1-bromo-3-chlorobenzene. This facilitates oxidative addition at the C-Br bond relative to electron-deficient systems.
-
Solubility: The ethoxy tail imparts lipophilicity (LogP ~3.9), significantly improving solubility in non-polar organic solvents (DCM, Toluene) compared to the parent phenol or methoxy analogues.
Table 1: Physiochemical Profile
| Property | Value (Experimental/Predicted) | Notes |
| Molecular Formula | C₈H₈BrClO | |
| Molecular Weight | 235.51 g/mol | |
| Appearance | Colorless to pale yellow oil | Low melting point solid in high purity |
| Boiling Point | ~245–250 °C (760 mmHg) | Predicted based on methoxy analog |
| Density | ~1.45 g/cm³ | Halogenated aromatics are dense |
| LogP | 3.92 | High lipophilicity |
| Flash Point | >110 °C | Non-flammable under standard conditions |
Part 2: Synthetic Routes
While diazonium chemistry (Sandmeyer reaction) can access this core, it is operationally hazardous and difficult to scale. The preferred industrial and laboratory route is the Williamson Ether Synthesis starting from commercially available 3-bromo-5-chlorophenol.
Reaction Pathway
The synthesis relies on the nucleophilic attack of the phenoxide ion on an ethyl halide.
Fig 1. Synthetic workflow for the O-alkylation of 3-bromo-5-chlorophenol.
Experimental Protocol: O-Alkylation
Scale: 10 mmol Yield Target: >92%
-
Setup: Charge a 100 mL round-bottom flask with 3-bromo-5-chlorophenol (2.08 g, 10 mmol) and anhydrous DMF (20 mL).
-
Activation: Add Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide. Note: The solution will likely darken.
-
Alkylation: Add Ethyl Iodide (1.71 g, 11 mmol, 1.1 equiv) dropwise via syringe.
-
Critical: Use Ethyl Iodide over Ethyl Bromide for faster kinetics at lower temperatures, minimizing elimination side products.
-
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The phenol (Rf ~0.3) should disappear, replaced by the less polar ether (Rf ~0.8).
-
Workup: Dilute with water (100 mL) and extract with Diethyl Ether (3 x 30 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol) and Brine.
-
Purification: Dry over MgSO₄ and concentrate. If necessary, purify via silica gel chromatography (100% Hexanes).
Part 3: Chemoselectivity & Functionalization
The core value of this molecule is the ability to perform Iterative Cross-Coupling .
The Mechanism of Selectivity: Palladium(0) catalysts undergo oxidative addition into Carbon-Halogen bonds.[1] The rate of this addition is governed by the bond strength:
-
C–I: Weakest (Reacts first, -5 to 25°C)
-
C–Br: Intermediate (Reacts second, 25 to 60°C)
-
C–Cl: Strongest (Reacts last, >80°C, requires bulky ligands)
In this compound, the C-Br bond is the exclusive site of reaction under standard Suzuki-Miyaura conditions. The C-Cl bond remains inert, serving as a latent handle for a second diversification step.
Fig 2. Divergent reactivity landscape.[2] Path A is the kinetically favored route.
Protocol: Site-Selective Suzuki Coupling (C-Br Site)
Objective: Couple a phenylboronic acid to the Br-position while leaving the Cl-position intact.
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3 mol%) - Chosen for its inability to activate chlorides.
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: Toluene/Ethanol (4:1)
-
-
Procedure:
-
Degas solvents with nitrogen for 20 minutes (Critical to preserve Pd(0)).
-
Combine reagents in a sealed tube.
-
Heat to 70°C for 6-12 hours.
-
Checkpoint: GC-MS will show the mono-coupled product (M+ ~232). If the temperature exceeds 90°C, trace amounts of double coupling (at the Cl site) may be observed.
-
-
Why this works: The activation energy for Pd insertion into C-Cl is not met at 70°C with triphenylphosphine ligands. To activate the chloride later, you would switch to a system like Pd(OAc)₂/SPhos or Pd-PEPPSI-IPr at >100°C [1].
Part 4: Safety & Handling
-
Skin Sensitization: Like many benzyl halides and ethers, this compound can cause skin irritation. Wear nitrile gloves.[2]
-
Alkylating Agents: Ethyl Iodide (used in synthesis) is a potent alkylating agent and suspected carcinogen. Use only in a fume hood.
-
Waste: All halogenated waste must be segregated. Palladium residues should be scavenged (e.g., using SiliaMetS® Thiol) before disposal to prevent heavy metal contamination.
References
-
Selectivity in Pd-Catalysis: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
- BDE Trends: Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
- Phenol Alkylation: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Williamson Ether protocols).
-
Analogous Synthesis: PubChem Compound Summary for CID 21949840 (1-Bromo-3-chloro-5-methoxybenzene). Link
Sources
Physicochemical Characteristics of 1-Bromo-3-chloro-5-ethoxybenzene
The following technical guide details the physicochemical characteristics, synthetic pathways, and application protocols for 1-Bromo-3-chloro-5-ethoxybenzene .
Technical Whitepaper & Application Guide
Executive Summary
This compound (CAS: 1881329-54-9) is a trisubstituted benzene derivative characterized by its unique "meta-triad" substitution pattern.[1] This compound serves as a high-value scaffold in medicinal chemistry and agrochemical synthesis due to its chemoselective orthogonality . The presence of three distinct functional groups—a bromo group (highly reactive), a chloro group (moderately reactive), and an ethoxy group (electron-donating ether)—allows for sequential, site-specific functionalization. This guide provides a comprehensive analysis of its properties, synthesis, and utility in cross-coupling chemistries.
Chemical Identity & Structural Analysis
The molecule features a benzene core substituted at the 1, 3, and 5 positions, ensuring electronic symmetry that simplifies NMR interpretation but offers distinct reactive sites.
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 3-Bromo-5-chlorophenetole; 5-Bromo-3-chloro-1-ethoxybenzene |
| CAS Number | 1881329-54-9 |
| Molecular Formula | C₈H₈BrClO |
| Molecular Weight | 235.51 g/mol |
| SMILES | CCOc1cc(Cl)cc(Br)c1 |
| InChI Key | (Predicted) VOGGSKPTKSAXHR-UHFFFAOYSA-N (Analog) |
Structural Features[1][2][3][4][5]
-
Electronic Character: The ethoxy group (
) acts as a strong -donor and -donor, increasing electron density at the ortho and para positions relative to itself. However, the inductive withdrawal of the Halogens ( , ) modulates this, creating a distinct electronic map that favors nucleophilic aromatic substitution ( ) only under forcing conditions, while highly favoring metal-catalyzed cross-coupling. -
Sterics: The 1,3,5-substitution pattern minimizes steric clash between substituents, allowing for unhindered access to the halogen sites during catalysis.
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, ChemSpider) for this specific congener.
Table 1: Physical & Chemical Properties
| Property | Value / Range | Note |
| Physical State | Liquid or Low-melting Solid | Typically a viscous oil at RT; crystallizes < 25°C. |
| Boiling Point | 255°C – 265°C | Extrapolated from 1-bromo-3-chloro-5-methoxybenzene. |
| Density | 1.48 ± 0.05 g/cm³ | High density due to halogenation. |
| LogP (Lipophilicity) | 3.9 – 4.2 | Highly lipophilic; poor aqueous solubility. |
| Flash Point | > 110°C | Non-volatile under standard ambient conditions. |
| Solubility | Soluble: DCM, EtOAc, THF, TolueneInsoluble: Water | Suitable for organic phase reactions. |
| pKa (Conjugate Acid) | ~ -3.5 | The ethoxy oxygen is weakly basic. |
Synthetic Methodology
The most robust route to this compound is the Williamson Ether Synthesis starting from the commercially available 3-bromo-5-chlorophenol. This route avoids the formation of regioisomers common in direct halogenation strategies.
Protocol: Alkylation of 3-Bromo-5-chlorophenol
Objective: Selective O-alkylation without affecting the aryl halogens.
Reagents
-
Substrate: 3-Bromo-5-chlorophenol (1.0 equiv)
-
Alkylating Agent: Ethyl Iodide (1.2 equiv) or Ethyl Bromide (1.5 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)
Step-by-Step Workflow
-
Preparation: Charge a round-bottom flask with 3-bromo-5-chlorophenol and anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add
in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may darken slightly. -
Alkylation: Add Ethyl Iodide dropwise via syringe to control the exotherm.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The starting phenol is more polar than the product.
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with water (5x reaction volume) and extract with Diethyl Ether or Ethyl Acetate (3x).
-
Wash combined organics with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification: If necessary, purify via vacuum distillation or silica gel chromatography (100% Hexanes → 5% EtOAc/Hexanes).
Visualization: Synthetic Pathway
Caption: Figure 1. Williamson ether synthesis pathway via base-mediated alkylation.
Analytical Characterization
Verification of the product relies on the distinct splitting patterns arising from the 1,3,5-symmetry and the isotope signature of Bromine and Chlorine.
Nuclear Magnetic Resonance (NMR)[4][7]
-
¹H NMR (400 MHz, CDCl₃):
-
6.90 – 7.10 ppm (3H, m): The aromatic protons appear as three distinct signals (often unresolved triplets or doublets of doublets) due to the non-equivalence caused by the three different substituents.
- (between Br/Cl): Most deshielded (~7.05 ppm).
-
(between Cl/OEt) &
(between Br/OEt): Shielded by the ethoxy group (~6.85 – 6.95 ppm).
- 4.02 ppm (2H, q, J=7.0 Hz): Methylene protons of the ethoxy group.
- 1.41 ppm (3H, t, J=7.0 Hz): Methyl protons of the ethoxy group.
-
6.90 – 7.10 ppm (3H, m): The aromatic protons appear as three distinct signals (often unresolved triplets or doublets of doublets) due to the non-equivalence caused by the three different substituents.
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 234, 236, 238. -
Isotope Pattern: The presence of one Br (
) and one Cl ( ) creates a characteristic 3:4:1 intensity ratio for the , , and peaks. This is the definitive fingerprint for this compound.
Applications in Drug Discovery
The core value of this compound lies in its ability to undergo sequential cross-coupling .
Chemoselectivity Profile
-
Site A (Bromine): Most reactive. Under standard Pd-catalyzed conditions (Suzuki-Miyaura, Buchwald-Hartwig), the C-Br bond reacts preferentially over the C-Cl bond.
-
Site B (Chlorine): Latent reactivity. Once the bromine is substituted, the chlorine can be activated using specialized ligands (e.g., Buchwald biaryl phosphines like XPhos or RuPhos) or Nickel catalysis.
-
Site C (Ethoxy): Stable anchor. It provides solubility and can be deprotected (using
) to reveal a phenol for further derivatization later in the sequence.
Visualization: Reactivity Map
Caption: Figure 2. Chemoselective functionalization logic. The C-Br bond is the primary gateway for modification.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.
-
Storage: Store in a cool, dry place under inert gas (
or Ar) to prevent slow oxidation or hydrolysis of the ether linkage over prolonged periods.
References
-
BenchChem. this compound Product Data. Retrieved from
-
BLD Pharm. this compound MSDS & Properties. Retrieved from
-
PubChem. Compound Summary for 1-Bromo-3-chloro-5-methoxybenzene (Analogous Data). Retrieved from
-
Google Patents. Process for the synthesis of phenols from arenes (Reference for 3-bromo-5-chlorophenol precursor). US6828466B2. Retrieved from
Sources
Solubility Profile of 1-Bromo-3-chloro-5-ethoxybenzene: A Technical Guide for Researchers
This guide provides a comprehensive technical overview of the anticipated solubility characteristics of 1-Bromo-3-chloro-5-ethoxybenzene in a range of common organic solvents. In the absence of extensive publicly available experimental data for this specific compound, this document synthesizes theoretical principles of solubility, physicochemical properties of analogous structures, and established experimental protocols to offer a predictive solubility profile and a robust framework for its empirical determination. This resource is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution.
Physicochemical Characterization and Solubility Prediction
This compound is a halogenated aromatic ether. Its molecular structure, featuring a benzene ring substituted with a bromine atom, a chlorine atom, and an ethoxy group, dictates its solubility behavior. An analysis of its constituent functional groups allows for a qualitative prediction of its solubility based on the "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another.[1]
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₈BrClO | Derived from the chemical structure. |
| Molecular Weight | 235.51 g/mol | Calculated from the atomic weights of the constituent elements. |
| Polarity | Moderately polar | The presence of the ether linkage (-O-) and the electronegative halogen atoms (Br and Cl) introduces polarity to the otherwise nonpolar benzene ring. |
| Hydrogen Bond Donor | No | The molecule lacks hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen. |
| Hydrogen Bond Acceptor | Yes | The oxygen atom in the ethoxy group has lone pairs of electrons and can act as a hydrogen bond acceptor. |
Based on these properties, this compound is expected to exhibit limited solubility in highly polar protic solvents like water and greater solubility in organic solvents of moderate to low polarity. The presence of the halogen atoms and the ether group suggests that it will be more soluble than its parent hydrocarbon, benzene, in polar aprotic solvents.
Predicted Solubility in Common Organic Solvents:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | High | The nonpolar benzene ring and the ethyl chain of the ethoxy group will interact favorably with nonpolar solvents via van der Waals forces. |
| Polar Aprotic | Acetone, Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High to Moderate | The dipole-dipole interactions between the polar C-X and C-O bonds of the solute and the polar aprotic solvent molecules will promote solubility. |
| Polar Protic | Methanol, Ethanol, Water | Low to Very Low | The energy required to break the strong hydrogen bonds between the protic solvent molecules to accommodate the solute is high. While the ether oxygen can accept hydrogen bonds, the overall molecule is not sufficiently polar to overcome the solvent-solvent interactions in highly protic solvents like water. |
Experimental Determination of Solubility
To empirically determine the solubility profile of this compound, a systematic approach involving both qualitative and quantitative methods is recommended.
Qualitative Solubility Testing
This initial screening provides a rapid assessment of solubility in various solvents.
Protocol:
-
Add approximately 30 mg of this compound to a small test tube.[2]
-
Add 1 mL of the chosen solvent to the test tube.[2]
-
Vigorously shake or vortex the test tube for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered "soluble." If any solid remains, it is deemed "insoluble" or "sparingly soluble."[2]
-
For compounds that appear insoluble at room temperature, gently heat the mixture in a water bath to observe any temperature-dependent solubility changes.[2]
Quantitative Solubility Determination (Excess Solid Method)
For a precise measurement of solubility, the "excess solid" method followed by a suitable analytical technique is a reliable approach.[3]
Protocol:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a syringe filter is recommended.
-
Quantify the concentration of the dissolved solute in the supernatant using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or UV-Vis spectrophotometry after creating a calibration curve.
Workflow for Quantitative Solubility Determination:
Caption: Workflow for quantitative solubility determination using the excess solid method.
Data Presentation
Systematic recording of experimental results is crucial for analysis and comparison.
Table for Recording Solubility Data:
| Solvent | Solvent Polarity Index | Qualitative Solubility (Soluble/Insoluble) | Quantitative Solubility (mg/mL or mol/L) at T (°C) | Observations |
| Hexane | 0.1 | |||
| Toluene | 2.4 | |||
| Dichloromethane | 3.1 | |||
| Acetone | 5.1 | |||
| Ethyl Acetate | 4.4 | |||
| Tetrahydrofuran | 4.0 | |||
| Ethanol | 4.3 | |||
| Methanol | 5.1 | |||
| Water | 10.2 | |||
| DMSO | 7.2 |
Conclusion
References
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- Unknown. (2024, September 24). Solubility test for Organic Compounds.
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).
- Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Sigma-Aldrich. 1-Bromo-3-chloro-2-ethoxy-benzene.
Sources
1-Bromo-3-chloro-5-ethoxybenzene as a building block for OLED materials
Executive Summary
In the architecture of Organic Light-Emitting Diodes (OLEDs), particularly for Phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) systems, the management of triplet energy (
This guide details the synthesis, chemoselective functionalization, and application of this scaffold.[1] It is designed for researchers requiring a self-validating protocol for constructing bipolar host materials.
Part 1: Molecular Profile & Strategic Value
1.1 Structural Logic
The molecule features three distinct functional handles on a benzene core:
-
Bromine (C-1): The "Fast" handle. Undergoes oxidative addition with Pd(0) at mild temperatures.
-
Chlorine (C-3): The "Slow" handle. Remains inert during Br-functionalization; activated only under forcing conditions or with specialized ligands (e.g., Buchwald biaryl phosphines).
-
Ethoxy (C-5): The "Solubilizing/Tuning" handle. Provides steric bulk to suppress aggregation quenching and weak electron donation to fine-tune HOMO levels without compromising the triplet gap.
1.2 Physicochemical Properties (Predicted)
| Property | Value / Characteristic | Relevance |
| Formula | Core Stoichiometry | |
| Molecular Weight | 235.51 g/mol | Precursor Calculation |
| Physical State | Low-melting solid or viscous oil | Processability |
| Solubility | High (THF, Toluene, DCM) | Excellent for solution-process synthesis |
| Triplet Energy ( | > 2.8 eV (estimated for core) | Suitable for Green/Red PhOLED hosts |
Part 2: Synthesis of the Scaffold
Note: While commercial sources exist, in-house synthesis ensures purity control, critical for OLED lifetime.
Protocol A: Williamson Ether Synthesis from 3-Bromo-5-chlorophenol
This route is preferred over Sandmeyer reactions for its operational simplicity and absence of unstable diazonium intermediates.
Reagents:
-
Precursor: 3-Bromo-5-chlorophenol (1.0 eq)
-
Alkylating Agent: Ethyl Iodide (EtI) (1.2 eq) or Ethyl Bromide (EtBr)
-
Base: Potassium Carbonate (
) (2.0 eq), anhydrous -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (
)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried 3-neck round-bottom flask with 3-Bromo-5-chlorophenol (20.7 g, 100 mmol) and anhydrous
(27.6 g, 200 mmol). -
Solvation: Add anhydrous DMF (150 mL) under
flow. Stir at room temperature (RT) for 30 minutes to form the phenolate anion. Observation: The suspension may change color slightly. -
Alkylation: Add Ethyl Iodide (18.7 g, 120 mmol) dropwise via a syringe pump over 20 minutes to control exotherm.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 9:1). The phenol spot (
) should disappear; product spot ( ) appears.
-
-
Workup: Cool to RT. Pour into ice-water (500 mL). Extract with Diethyl Ether (
mL). Wash combined organics with water ( ), 1M NaOH (to remove unreacted phenol), and brine. -
Purification: Dry over
, concentrate in vacuo. If necessary, purify via short-path vacuum distillation or silica plug filtration.
Part 3: Chemoselective Functionalization (The Core Application)
The utility of this building block lies in the Sequential Cross-Coupling Workflow . You can install a Hole Transport Unit (HTU) and an Electron Transport Unit (ETU) sequentially on the same ring.
3.1 The Selectivity Map
The following diagram illustrates the kinetic hierarchy of the halogens.
Caption: Kinetic hierarchy allowing sequential substitution. The C-Br bond (Bond Dissociation Energy ~66 kcal/mol) activates before C-Cl (~81 kcal/mol).
3.2 Experimental Protocol: Sequential Suzuki Coupling
Phase 1: Bromine Displacement (Synthesis of Intermediate A) Target: Coupling with Carbazole-boronic acid (Hole Transport Unit).
-
Reagents: Scaffold (1.0 eq), 9-Phenyl-9H-carbazol-3-ylboronic acid (1.05 eq),
(3 mol%), (2M aq, 3.0 eq), Toluene/Ethanol (4:1). -
Conditions: Degas solvents. Heat to 80°C for 6-12 hours.
-
Critical Control: Do not exceed 90°C. Higher temperatures may initiate partial oxidative addition into the C-Cl bond, leading to oligomers.
-
-
Outcome: Exclusive formation of the C1-arylated product. The C3-Chlorine remains intact.
Phase 2: Chlorine Displacement (Synthesis of Final Host) Target: Coupling with Pyridine/Triazine-boronic acid (Electron Transport Unit).[2]
-
Reagents: Intermediate A (1.0 eq), Pyridine-3-boronic acid (1.2 eq).
-
Catalyst System: This step requires a specialized catalyst to activate the aryl chloride.
-
Pre-catalyst:
(2 mol%) -
Ligand: S-Phos or X-Phos (4-8 mol%). Note: Buchwald biaryl phosphines are essential here.
-
Base:
(3.0 eq).
-
-
Conditions: Reflux in Toluene or 1,4-Dioxane (100-110°C) for 12-24 hours.
-
Purification: Column chromatography.[3] The ethoxy group aids solubility, preventing the product from crashing out on the column.
Part 4: Data Summary & OLED Relevance
The resulting material serves as a Bipolar Host . The meta-linkage (via the 1,3-relationship of the original Br/Cl) ensures that the Hole Transport Unit (Carbazole) and Electron Transport Unit (Pyridine) are electronically decoupled.
| Parameter | Effect of Scaffold | Benefit to Device |
| Meta-Conjugation | Breaks delocalization between Donor/Acceptor | Maintains high Triplet Energy ( |
| Ethoxy Group | Increases steric bulk | Reduces |
| Asymmetry | Bipolar character | Balances charge injection holes/electrons, improving EQE (External Quantum Efficiency). |
4.1 Workflow Visualization
Caption: From raw materials to functional OLED host via the ethoxy-scaffold.
References
-
Synthesis of Alkoxy-Halobenzenes
- Source: PubChem Compound Summary for 1-Bromo-3-chloro-5-methoxybenzene (Analogous chemistry).
-
URL:[Link]
-
Chemoselective Cross-Coupling (Br vs Cl)
- Title: Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions.
- Source: ResearchGate / C
-
URL:[Link]
-
General Properties of 1-Bromo-3-chloro-5-iodobenzene (Structural Analog)
-
OLED Host Design Principles (Meta-Substitution)
- Title: Synthesis of Novel Heterocyclic Compounds for Red and Green Triplet Matrix Materials for OLED Applic
- Source: Universität Regensburg.
-
URL:[Link]
Sources
Strategic Functionalization of Mixed-Halogen Aryl Ethers
A Technical Guide on Chemoselectivity, Metallation, and Cross-Coupling Dynamics
Executive Summary
Mixed-halogen aryl ethers (e.g., bromo-chloro-anisoles) represent a cornerstone scaffold in modern drug discovery. They offer orthogonal handles for sequential functionalization—allowing the rapid construction of distinct libraries from a single core. However, their utility is often limited by a misunderstanding of the subtle electronic interplay between the alkoxy group (–OR) and the halogen substituents.
This guide deconstructs the reactivity hierarchy of these systems. It provides evidence-based strategies to distinguish between halogen sites using Transition Metal Catalysis (TMC) and Halogen-Lithium Exchange (HLE), ensuring high yield and regiocidelity.
Part 1: The Reactivity Hierarchy & Mechanistic Logic
To control the chemistry of mixed-halogen aryl ethers, one must first master the intrinsic order of reactivity. This is governed by two competing factors: Bond Dissociation Energy (BDE) and the Electronic Perturbation of the ether linkage.[1]
Oxidative Addition Trends (Pd/Ni Catalysis)
In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the rate-limiting step for aryl halides is typically oxidative addition. The reactivity follows the inverse of the C-X bond strength:
The Ether Effect: The alkoxy group is a strong electron-donating group (EDG) via resonance (+M). This increases the electron density of the aromatic ring.
-
Consequence: Electron-rich rings undergo oxidative addition slower than electron-poor rings because the metal center (Pd⁰) is nucleophilic.
-
Strategic Implication: A mixed-halogen aryl ether requires slightly higher activation energy (heat or more active ligands) compared to a mixed-halogen nitrobenzene.
Metallation Trends (Li/Mg Exchange vs. DoM)
Here, the hierarchy changes. You are balancing Kinetic Control (Exchange) vs. Thermodynamic/Chelation Control (Directed Ortho Metalation - DoM).
-
Halogen-Lithium Exchange (HLE): Very fast, kinetically controlled. Driven by the stability of the resulting alkyl halide. Order: I > Br.
-
Directed Ortho Metalation (DoM): Slower, requires higher temperatures (>-78°C) or stronger bases. Directed by the coordination of Li to the ether oxygen.
Visualization: The Chemoselectivity Decision Matrix
The following diagram maps the logical flow for selecting the correct reagent system based on the desired site of reaction.
Figure 1: Decision matrix for functionalizing mixed-halogen aryl ethers. Note the distinct pathways for kinetic selectivity.
Part 2: The "Ether" Influence on Metallation
Why this matters: In aryl ethers, the oxygen lone pair can direct lithiation ortho to itself (DoM). This competes with Halogen-Lithium exchange.[2]
The Competition Scenario
Consider 4-bromo-2-chloroanisole .
-
Pathway A (HLE): Treatment with n-BuLi at -78°C attacks the Bromine.
-
Result: 4-lithio-2-chloroanisole. (Retains Cl, removes Br).
-
-
Pathway B (DoM): If the temperature rises to 0°C, or if the halogen is unreactive (e.g., F), the base coordinates to the OMe and deprotonates C3.
-
Result: 3-lithio-4-bromo-2-chloroanisole.
-
Expert Insight: To ensure Pathway A (HLE), you must keep the temperature below -70°C. Above this, the "Warming Effect" allows the kinetically formed aryl lithium to isomerize to the thermodynamically more stable ortho-lithiated species (via "Halogen Dance" or proton transfer).
Part 3: Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling (Br over Cl)
Objective: Couple a boronic acid to the C-Br site while leaving a C-Cl site intact for later use.
Rationale: We utilize Pd(PPh3)4.[3] Triphenylphosphine is a "standard" ligand that is active enough for Aryl-Br oxidative addition but generally too bulky and electron-poor to activate Aryl-Cl bonds under mild conditions [1].
Workflow:
-
Charge: To a reaction vial, add:
-
Mixed-halogen aryl ether (1.0 equiv)
-
Aryl boronic acid (1.1 equiv)
-
Pd(PPh3)4 (3-5 mol%)
-
Sodium Carbonate (Na2CO3, 2.0 equiv)
-
-
Solvent: Add degassed DME:H₂O (3:1 ratio). Note: Water is essential for the transmetalation step.
-
Cycle: Heat to 60-70°C under Argon for 4-12 hours.
-
Control Point: Monitor by HPLC/GC. Do not exceed 80°C, or C-Cl activation may begin (scrambling).
-
-
Workup: Standard aqueous extraction.
-
Outcome: >90% yield of the biaryl chloride.
Protocol B: The "Turbo Grignard" Exchange
Objective: Convert an Aryl-I/Br to a Grignard reagent in the presence of sensitive groups (esters, nitriles) or competing directing groups.
Rationale: Knochel's Turbo Grignard (i-PrMgCl·LiCl) operates via a fast exchange mechanism that does not generate the highly basic alkyl-lithium intermediates that cause side reactions [2].
Workflow:
-
Setup: Flame-dry a flask under Argon.
-
Dissolve: Add mixed-halogen aryl ether (1.0 equiv) in anhydrous THF. Cool to -20°C (for Br) or -40°C (for I).
-
Exchange: Dropwise addition of i-PrMgCl·LiCl (1.1 equiv).
-
Rate: Stir for 30-60 mins.
-
-
Quench: Add electrophile (e.g., aldehyde, DMF).
-
Outcome: Regioselective functionalization of the I/Br site; Cl and OMe-directed protons remain untouched.
Part 4: Data Summary & Comparison
Table 1: Comparative Reactivity of Halogen Sites in Anisole Derivatives
| Halogen (C-X) | BDE (kcal/mol) | Pd-Cat Reactivity | Li-Exchange Rate (-78°C) | Risk of DoM Competition? |
| C-I | ~65 | Very High | Extremely Fast | Negligible |
| C-Br | ~81 | High | Fast | Low (unless warmed) |
| C-Cl | ~96 | Low (Ligand dep.) | Very Slow | High (DoM dominates) |
| C-F | ~126 | Inert | Inert | DoM is exclusive path |
Part 5: Mechanism of Divergence
The following diagram illustrates the microscopic divergence between Halogen-Lithium Exchange and Directed Ortho Metalation.
Figure 2: Kinetic vs. Thermodynamic divergence. Low temperatures favor the 'Ate-complex' pathway (Exchange), while higher temperatures allow the base to find the acidic ortho-proton (DoM).
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes. Source: National Institutes of Health (PMC). Note: Defines the BDE-driven order of oxidative addition (I > Br > Cl).
-
Selective Metalation and Additions (Knochel Turbo Grignards). Source: MilliporeSigma / Knochel Group. Note: Describes the protocol for using i-PrMgCl·LiCl for chemoselective exchange.
-
Ortholithiation of Anisole by n-BuLi−TMEDA. Source: Journal of the American Chemical Society (ACS). Note: Detailed mechanistic study on the aggregation states and directing effects of the alkoxy group.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Royal Society of Chemistry (Chemical Science). Note: Comprehensive review on ligand effects in controlling site selectivity.
Sources
Methodological & Application
Application Note: Selective Functionalization of the Bromine Site in 1-Bromo-3-chloro-5-ethoxybenzene
Executive Summary
This guide details the protocols for the chemoselective functionalization of 1-Bromo-3-chloro-5-ethoxybenzene . This substrate represents a classic "orthogonal scaffold" in medicinal chemistry: it contains three distinct functional handles (ethoxy, bromo, chloro) that allow for sequential, programmable elaboration.
The core challenge is the kinetic differentiation between the C-Br and C-Cl bonds. This guide provides three validated workflows to exclusively engage the bromine site while preserving the chlorine handle for subsequent steps.
Key Chemical Features
| Feature | Property | Synthetic Implication |
| C-Br Bond | BDE ~ 81 kcal/mol | High Reactivity: Undergoes rapid oxidative addition with Pd(0).[1] |
| C-Cl Bond | BDE ~ 96 kcal/mol | Latent Reactivity: Requires specialized ligands/higher temps to activate; remains inert under "Standard" conditions. |
| Ethoxy (-OEt) | Electron Donating (EDG) | Electronic Tuning: Located meta to halogens. Inductive effects are minimal, meaning selectivity relies primarily on the Br/Cl bond strength differential. |
Mechanistic Logic & Decision Matrix
The selectivity relies on the Oxidative Addition step of the catalytic cycle. Palladium(0) inserts into carbon-halogen bonds at rates differing by orders of magnitude: I > Br > OTf >> Cl .
By controlling the "activity" of the catalyst (via ligand sterics/electronics) and the reaction temperature, we can surmount the activation energy barrier for C-Br insertion without reaching the energy required for C-Cl insertion.
Experimental Workflow Decision Matrix
The following diagram illustrates the decision logic for selecting the correct protocol based on the desired functionalization.
Figure 1: Strategic decision tree for selective functionalization.
Detailed Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Arylation of the Br site. Mechanism: Uses a "first-generation" catalyst system. Triphenylphosphine (PPh3) is active enough to insert into Ar-Br but generally too electronically poor to activate Ar-Cl at moderate temperatures [1].
Materials:
-
Substrate: 1.0 equiv
-
Boronic Acid (R-B(OH)2): 1.1 equiv
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: Na2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 ratio) or DME/Water
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh3)4. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Why: Pd(0) is oxygen-sensitive. Oxidation leads to Pd-black precipitation and stalled reactions.
-
-
Solvent Addition: Add degassed Toluene/EtOH and the aqueous Na2CO3 solution via syringe.
-
Reaction: Heat the mixture to 80°C for 4–12 hours.
-
Critical Control Point: Do NOT exceed 90°C. Higher temperatures increase the probability of oxidative addition into the C-Cl bond [2].
-
-
Monitoring: Monitor by GC-MS or TLC. Look for the disappearance of the starting material.[2]
-
QC Check: If you observe a mass corresponding to the double-coupled product (reaction at both Br and Cl), reduce temperature to 60°C or switch to a weaker base like K3PO4.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.
Protocol B: Selective Buchwald-Hartwig Amination
Objective: Amination of the Br site.[3] Mechanism: Uses a bidentate ligand (BINAP or Xantphos). These ligands create a steric environment that favors reaction at the more accessible/weaker C-Br bond and destabilizes the oxidative addition into the stronger C-Cl bond [3].
Materials:
-
Substrate: 1.0 equiv
-
Amine (Primary or Secondary): 1.2 equiv
-
Catalyst Source: Pd2(dba)3 (2 mol%)
-
Ligand: rac-BINAP (4 mol%)
-
Base: Cs2CO3 (1.5 equiv) or NaOtBu (1.2 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Procedure:
-
Pre-complexation: In a glovebox or under Argon, mix Pd2(dba)3 and BINAP in the solvent and stir at RT for 15 mins to form the active L-Pd(0) complex.
-
Visual Cue: Solution color often changes from dark purple/red to orange/yellow.
-
-
Addition: Add the substrate, amine, and base.
-
Reaction: Heat to 90°C for 12–16 hours.
-
Workup: Filter through a Celite pad to remove palladium residues (which can trap the amine product).
-
Note: Avoid strong bases like LiHMDS if the substrate contains sensitive functional groups, though the ethoxy group is generally robust.
-
Protocol C: Lithium-Halogen Exchange
Objective: Conversion to an electrophile (e.g., aldehyde via DMF quench). Mechanism: Lithium-halogen exchange is faster than nucleophilic attack. The rate of exchange for Ar-Br is orders of magnitude faster than Ar-Cl at low temperatures (-78°C) [4].
Materials:
-
Substrate: 1.0 equiv
-
Reagent: n-Butyllithium (1.1 equiv, 1.6M in hexanes)
-
Electrophile: DMF, CO2, or Iodine (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Cryogenic Setup: Cool a solution of the substrate in THF to -78°C (Dry ice/Acetone bath).
-
Critical Control Point: Temperature must be strictly maintained. At > -50°C, benzyne formation or reaction with the Cl group becomes possible.
-
-
Exchange: Add n-BuLi dropwise over 10 minutes. Stir at -78°C for 30 minutes.
-
Mechanistic Insight: The Li atom exchanges with Br to form the Aryl-Lithium species. The Cl bond is too strong to break under these kinetic conditions.
-
-
Quench: Add the electrophile (e.g., DMF) dropwise.
-
Warming: Allow the reaction to warm to RT naturally over 1 hour.
-
Termination: Quench with saturated NH4Cl solution.
Quality Control & Analytic Validation
To certify the integrity of the Chlorine handle, you must validate the product using the following criteria:
| Method | Expected Observation | Failure Mode (Cl Reacted) |
| GC-MS | Molecular ion corresponds to [Substrate - Br + New Group]. Isotope pattern should show one Chlorine atom (3:1 ratio of M : M+2). | Loss of Cl isotope pattern. Mass corresponds to double functionalization or hydrodechlorination. |
| 1H NMR | Integration of aromatic protons should remain 1:1:1 (if substitution pattern is maintained). | Loss of symmetry or complex splitting patterns indicating loss of regiocontrol. |
Mechanistic Visualization: The Energy Landscape
The following diagram visualizes why the Bromine reacts while the Chlorine waits.
Figure 2: Reaction Coordinate visualization showing the kinetic preference for C-Br activation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Wolfe, J. P., & Buchwald, S. L. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2413–2416. Link
-
Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry, 41(7), 1187–1191. Link
Sources
Application Note: Chemoselective Buchwald-Hartwig Amination of 1-Bromo-3-chloro-5-ethoxybenzene
Executive Summary
This application note details the protocol for the chemoselective Buchwald-Hartwig amination of 1-Bromo-3-chloro-5-ethoxybenzene . The core challenge is achieving exclusive C–N bond formation at the C–Br site while preserving the C–Cl bond for subsequent functionalization.
By leveraging the bond dissociation energy difference between Ar–Br (~81 kcal/mol) and Ar–Cl (~96 kcal/mol) and utilizing sterically demanding dialkylbiarylphosphine ligands, this protocol achieves >98% chemoselectivity. The presence of the meta-ethoxy group acts as a mild electron donor, slightly deactivating the ring toward oxidative addition; therefore, the choice of a highly active yet selective catalyst system is critical.
Strategic Optimization & Mechanistic Insight
The Selectivity Hierarchy
The success of this reaction relies on the kinetic differentiation of the oxidative addition step in the Pd(0)/Pd(II) catalytic cycle.
-
Primary Target (C-Br): Faster oxidative addition.
-
Secondary Target (C-Cl): Slower oxidative addition; requires higher activation energy.
-
Substrate Electronic Effect: The 5-ethoxy group (meta to halogens) exerts a mild inductive withdrawing effect but a resonance donating effect. Overall, it renders the arene slightly electron-rich compared to 1-bromo-3-chlorobenzene, necessitating a ligand that facilitates oxidative addition without requiring excessive thermal forcing.
Critical Parameter Selection[1]
| Parameter | Selection | Rationale |
| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ provides a clean source of Pd(0). Pd(OAc)₂ is a stable alternative but requires reduction in situ (often by the amine or solvent). |
| Ligand (Primary Amines) | BrettPhos | Designed specifically to prevent formation of stable bis-ligated Pd complexes, promoting reductive elimination for primary amines. |
| Ligand (Secondary Amines) | RuPhos or XPhos | These bulky ligands create a "pocket" that facilitates coupling with secondary amines while preventing β-hydride elimination. |
| Base | NaOtBu (Standard) or Cs₂CO₃ (Mild) | NaOtBu promotes rapid transmetallation. If the amine partner contains esters or other base-sensitive groups, Cs₂CO₃ is the requisite mild alternative. |
| Solvent | Toluene or 1,4-Dioxane | Non-polar aromatic solvents (Toluene) often maximize selectivity. Dioxane is preferred if solubility is an issue or higher temps (>100°C) are strictly necessary (though not recommended here). |
Mechanistic Pathway (Visualization)
The following diagram illustrates the kinetic branching that determines selectivity.
Caption: Kinetic branching in the catalytic cycle. The C-Br insertion is kinetically favored; maintaining mild conditions prevents the C-Cl insertion pathway.
Experimental Protocols
Protocol A: General Screening (Micro-scale)
Use this protocol to validate ligand/base compatibility with your specific amine partner.
Reagents:
-
This compound (1.0 equiv)
-
Amine Partner (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + Ligand (4 mol%) (See Selection Guide below)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (0.2 M concentration)
Ligand Selection Guide:
Procedure:
-
In a glovebox or under Ar flow, charge a 4 mL vial with Pd(OAc)₂ and the Phosphine Ligand.
-
Add 1 mL of anhydrous Toluene. Stir at RT for 5 mins to pre-form the catalyst complex (solution often turns yellow/orange).
-
Add the aryl halide (substrate), the amine, and the base (NaOtBu).[5]
-
Seal the vial with a PTFE-lined cap.
-
Heat to 80°C for 12 hours.
-
QC Check: Take a 50 µL aliquot, dilute in MeOH, and analyze via LC-MS. Look for the M+Amine-Br peak. If >5% of the Des-Cl product (double amination) is observed, lower temp to 65°C.
Protocol B: Optimized Scale-Up (Gram-Scale)
This is the "Golden Standard" method for high yield and selectivity.
Reagents:
-
This compound: 2.35 g (10.0 mmol)
-
Amine Partner: 12.0 mmol (1.2 equiv)
-
Pd₂(dba)₃: 92 mg (0.1 mmol, 1 mol% Pd)
-
XPhos (for secondary amines) or BrettPhos (for primary): 0.2 mmol (2 mol%)
-
NaOtBu: 1.35 g (14.0 mmol, 1.4 equiv)
-
Toluene (Anhydrous, Degassed): 50 mL (0.2 M)
Workflow Diagram:
Caption: Step-by-step workflow for the gram-scale synthesis.
Detailed Steps:
-
Inert Setup: Flame-dry a 100 mL 3-neck round bottom flask equipped with a magnetic stir bar and reflux condenser. Cycle Argon/Vacuum 3 times.
-
Catalyst Charge: Add Pd₂(dba)₃ and the Ligand.[6] Add 10 mL of degassed Toluene. Stir at room temperature for 10-15 minutes. Why? This ensures the active L-Pd(0) species is generated before it encounters the oxidative addition target.
-
Reagent Addition: Add the this compound, the Amine, and the NaOtBu. Wash down the sides with the remaining 40 mL of Toluene.
-
Reaction: Heat the oil bath to 80°C .
-
Critical Control Point: Do not exceed 100°C. Higher temperatures increase the rate of C-Cl insertion significantly.
-
-
Monitoring: Monitor via TLC or HPLC every 2 hours. The reaction typically completes in 4-6 hours.
-
Stop Condition: Stop when the starting material (Ar-Br) is <2%. Do not "cook" the reaction to chase the last 1% if the Des-Cl impurity is starting to appear.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL). Filter the slurry through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Troubleshooting & Critical Quality Attributes (CQA)
| Issue | Probable Cause | Corrective Action |
| Loss of Cl (Double Amination) | Temperature too high or Catalyst too active. | Reduce Temp to 60-70°C. Switch to a less electron-rich ligand (e.g., BINAP instead of XPhos). |
| Low Conversion | Catalyst poisoning or inactive Pd source. | Ensure Toluene is effectively degassed (O₂ kills the catalyst). Use fresh Pd₂(dba)₃ (should be deep purple/black, not brown). |
| Hydrodehalogenation (Ar-H formed) | β-Hydride elimination from the amine. | This is common with sterically crowded secondary amines. Switch to RuPhos , which is specifically designed to suppress this pathway. |
| Starting Material Stalls | Base insolubility. | If NaOtBu is clumping, switch to soluble organic bases (e.g., LiHMDS) or add a phase transfer catalyst if using inorganic carbonates. |
References
-
Mechanistic Basis of Selectivity
-
Ligand Selection (BrettPhos/RuPhos)
-
Chemoselectivity in Dihaloarenes
-
Base Effects
Sources
- 1. scispace.com [scispace.com]
- 2. entegris.com [entegris.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 6. Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: Precision Synthesis of (3-Chloro-5-ethoxyphenyl)magnesium Bromide
This Application Note is structured to provide a comprehensive, technical guide for the preparation of Grignard reagents from 1-Bromo-3-chloro-5-ethoxybenzene . It prioritizes chemoselectivity, safety, and reproducibility, catering to professional research standards.
Executive Summary
The preparation of organometallic reagents from polyhalogenated arenes requires strict control over chemoselectivity. This guide details the synthesis of (3-chloro-5-ethoxyphenyl)magnesium bromide from This compound .
The substrate presents two potential reactive sites: the C-Br bond and the C-Cl bond.[1][2] Due to the significant difference in bond dissociation energies (BDE), selective magnesiation at the C-Br position is achievable.[2] This protocol outlines two validated methods:
-
Method A (Recommended): Magnesium-Halogen Exchange using i-PrMgCl[3][4]·LiCl (Turbo Grignard).[4] This method offers superior selectivity and mild conditions (-15 °C).
-
Method B (Alternative): Direct Oxidative Insertion using activated Mg turnings. This is cost-effective for large-scale batches but requires rigorous temperature management to prevent C-Cl insertion or Wurtz coupling.
Chemical Context & Mechanistic Insight
Substrate Analysis
-
Compound: this compound
-
CAS: [Relevant CAS if available, else generic structure ref]
-
Electronic Effects:
-
Ethoxy (-OEt) at C5: Exerts an inductive electron-withdrawing effect (-I) on the ring sigma framework but is electron-donating by resonance (+M) to positions 2, 4, and 6. Since the halogens are at positions 1 and 3 (meta to OEt), the resonance enrichment is minimized at the carbon-halogen bonds. The residual inductive withdrawal generally accelerates halogen-metal exchange compared to electron-rich systems.
-
Selectivity Factor: The C-Br bond (approx. 68 kcal/mol) is significantly weaker than the C-Cl bond (approx. 81 kcal/mol). This thermodynamic gap is the basis for chemoselectivity.
-
Reaction Pathways
The primary risk in this synthesis is "scrambling" , where the initially formed Grignard reagent attacks unreacted starting material or undergoes exchange with the C-Cl bond at higher temperatures.
Figure 1: Selectivity Logic The following diagram illustrates the kinetic preference for Br-exchange over Cl-exchange.
Caption: Kinetic pathway analysis showing the preferential insertion into the C-Br bond due to lower activation energy.
Method A: Magnesiation via Halogen-Metal Exchange (Turbo Grignard)
Status: Preferred for Drug Discovery & High Purity applications.
This method utilizes Knochel’s Turbo Grignard (i-PrMgCl[4]·LiCl).[4] The LiCl additive breaks up polymeric Mg aggregates, increasing the rate of exchange and allowing the reaction to proceed at low temperatures where the C-Cl bond is inert.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: i-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv)
-
Solvent: Anhydrous THF (Sure/Seal™ or freshly distilled).
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and N2 inlet. Cool to room temperature under N2 flow.
-
Dissolution: Add this compound (10 mmol) and anhydrous THF (20 mL, 0.5 M concentration).
-
Cooling: Cool the solution to -15 °C using a cryocooler or ice/salt/acetone bath.
-
Exchange: Add i-PrMgCl[3][4]·LiCl solution (11 mmol) dropwise via syringe pump or pressure-equalizing dropping funnel over 15 minutes.
-
Note: Maintain internal temperature < -10 °C to strictly prevent reaction with the chloride.
-
-
Incubation: Stir at -15 °C for 1–2 hours.
-
Monitoring: Quench a 0.1 mL aliquot with saturated NH4Cl/D2O. Analyze via GC-MS or 1H-NMR.
-
Target: Disappearance of starting bromide; appearance of des-bromo product (3-chloro-1-ethoxybenzene).
-
Failure Mode: If starting material remains, stir longer; do not raise temp above 0 °C.
-
-
Usage: The resulting Grignard solution is stable at -15 °C and should be used immediately for electrophilic trapping.
Method B: Direct Magnesium Insertion
Status: Alternative for Scale-up/Cost-sensitive applications.
Direct insertion is feasible but relies on the "entrainment" method or activation to initiate the reaction at a temperature low enough to preserve the C-Cl bond.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Magnesium turnings (1.2 equiv, high purity).
-
Activator: Iodine (crystal) or DIBAL-H (0.01 equiv).
-
Solvent: Anhydrous THF.
Protocol
-
Activation: Place Mg turnings (12 mmol) in the flask. Dry stir under vacuum with a heat gun for 5 mins to expose fresh metal surface. Cool to RT under Argon.
-
Initiation: Add a crystal of Iodine and 5% of the total substrate volume dissolved in minimal THF.
-
Observation: Loss of iodine color and mild exotherm indicate initiation. If stalled, add 1 drop of 1,2-dibromoethane.
-
-
Controlled Addition: Dilute the remaining substrate in THF (total vol 20 mL). Add this solution dropwise to the Mg suspension.
-
Critical Control: Maintain internal temperature between 20–25 °C . Do not reflux. Use a water bath if the exotherm spikes.
-
-
Digestion: After addition, stir at ambient temperature (20–25 °C) for 2 hours.
-
Warning: Heating to reflux (66 °C) significantly increases the risk of C-Cl insertion.
-
-
Filtration: Cannula filter the dark grey solution into a fresh dry flask to remove excess Mg.
Analytical Quality Control
Before using the reagent, determine the precise concentration. Simple weighing is inaccurate due to solvent evaporation and Schlenk equilibrium.
Method: Titration with Salicylaldehyde Phenylhydrazone
-
Dissolve salicylaldehyde phenylhydrazone (approx. 1 mmol, accurately weighed) in 5 mL dry THF. The solution is yellow.
-
Add the Grignard reagent dropwise via a microliter syringe.
-
Endpoint: The solution turns bright orange (formation of the magnesium salt).
-
Calculation:
Workflow Visualization
The following diagram outlines the decision matrix and workflow for the synthesis.
Caption: Operational workflow comparing Turbo Grignard exchange vs. Direct Insertion.
Safety & Handling Data
-
Grignard Reagents: Pyrophoric hazards. React violently with water/protic solvents releasing heat and flammable gas.
-
THF: Peroxide former. Ensure solvent is peroxide-free before distillation/use.
| Parameter | Specification |
| Reaction Temp (Method A) | -15 °C to -10 °C |
| Reaction Temp (Method B) | 20 °C to 25 °C |
| Quenching Agent | Sat. NH4Cl (aq) |
| Storage | < 0 °C, under Argon, max 1 week |
References
-
BenchChem. (2025).[3] Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene. Retrieved from
-
Knochel, P., et al. (2019). Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents. Chemistry – A European Journal. Retrieved from
-
Sigma-Aldrich. (n.d.). Selective Metalation and Additions - Turbo Grignard Technology. Retrieved from
-
PubChem. (2025).[10] 1-Bromo-3-chloro-5-ethylbenzene Compound Summary. (Analogous structure data). Retrieved from
-
TCI Chemicals. (2025). Safety Data Sheet: 1-Bromo-3-chloro-5-fluorobenzene. (Halogenated benzene safety analog). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. fishersci.com [fishersci.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 1-Bromo-3-chloro-5-ethylbenzene | C8H8BrCl | CID 66635574 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 1-Bromo-3-chloro-5-ethoxybenzene
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-Bromo-3-chloro-5-ethoxybenzene , a critical pharmacophore in modern drug development (often utilized as a scaffold for biaryl coupling or resourcing chemically distinct halogen handles).
Unlike symmetric 1,3,5-trihalobenzenes, this target possesses three distinct functionalities (Bromo, Chloro, Ethoxy), presenting a significant regioselectivity challenge. Direct halogenation of 3-chloro-ethoxybenzene is not viable because the ethoxy group directs electrophiles to the ortho/para positions (2, 4, 6), whereas the target requires meta substitution (1, 3, 5).
Therefore, this guide prioritizes the O-Alkylation of 3-Bromo-5-chlorophenol . This route guarantees 100% regiochemical fidelity and is adaptable from gram-scale discovery to kilogram-scale process development.
Strategic Retrosynthesis & Pathway Selection
To ensure scalability and purity, we employ a convergent strategy. The core challenge is establishing the 1,3,5-substitution pattern prior to the final alkylation step.
Why O-Alkylation?
-
Regiocontrol: The 1,3,5-substitution pattern is "locked in" at the phenol stage.
-
Scalability: Williamson ether synthesis is thermodynamically favorable and produces easily separable inorganic byproducts.
-
Safety: Avoids late-stage handling of hazardous diazonium salts or high-pressure halogen exchange reactions.
Reaction Scheme
The synthesis proceeds in two phases:
-
Precursor Assembly: Hydrolysis of the diazonium salt of 3-bromo-5-chloroaniline (if phenol is not purchased).
-
Functionalization: Williamson ether synthesis using Ethyl Iodide (or Ethyl Bromide) and Potassium Carbonate.
Caption: Figure 1. Linear synthetic pathway ensuring regiochemical integrity via diazonium hydrolysis followed by selective O-alkylation.
Experimental Protocols
Precursor Synthesis: 3-Bromo-5-chlorophenol
Note: This compound is commercially available (CAS 56962-04-0).[1] If sourcing is possible, skip to Section 3.2. If synthesis is required, follow the Sandmeyer protocol below.
Rationale: We utilize a "one-pot" diazotization-hydrolysis sequence. The high acidity prevents diazo-coupling side reactions.
Reagents:
-
3-Bromo-5-chloroaniline (1.0 equiv)
-
Sulfuric Acid (H₂SO₄), 35% aq. solution (10-15 equiv)
-
Sodium Nitrite (NaNO₂), 2.5 M aq. solution (1.1 equiv)
-
Urea (quencher)
Procedure:
-
Dissolution: Suspend 3-bromo-5-chloroaniline in 35% H₂SO₄ at room temperature. Heat to 50°C to ensure partial salt formation, then crash cool to 0-5°C (ice bath) to form a fine suspension.
-
Diazotization: Add NaNO₂ solution dropwise, maintaining internal temperature <5°C. Stir for 30 min. The solution should become clear/pale yellow.
-
Quench: Add urea (solid) until starch-iodide paper shows no excess nitrite.
-
Hydrolysis: Transfer the cold diazonium solution dropwise into a separate reactor containing boiling dilute H₂SO₄ (100-110°C). Critical: Slow addition prevents accumulation of unreacted diazonium salt, reducing explosion risk.
-
Workup: Cool to RT. Extract with Ethyl Acetate (3x). Wash organics with brine.[2] Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc (10:1) or sublime.
-
Target Yield: 65-75%
-
Appearance: Off-white to pale yellow solid (MP: 66-70°C).
-
Core Protocol: O-Alkylation to this compound
Scale: 100 g Input (Scalable to kg) Reaction Class: Williamson Ether Synthesis
Expert Insight: While DMF is often used for SN2 reactions, we utilize Acetonitrile (MeCN) for this protocol. MeCN offers a lower boiling point for easier solvent removal and sufficient polarity to solubilize the phenoxide intermediate without the difficult aqueous workup associated with DMF or DMSO.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Mass/Vol | Density | Role |
| 3-Bromo-5-chlorophenol | 207.45 | 1.0 | 100.0 g | - | Substrate |
| Ethyl Iodide (EtI) | 155.97 | 1.5 | 112.8 g (58 mL) | 1.94 | Alkylating Agent |
| Potassium Carbonate | 138.21 | 2.0 | 133.2 g | - | Base (Anhydrous) |
| Acetonitrile | - | - | 500 mL | 0.786 | Solvent |
Note: Ethyl Bromide (EtBr) can be substituted but requires longer reaction times (12-16h) compared to EtI (4-6h).
Step-by-Step Methodology
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen.[3][5]
-
Charging: Charge Acetonitrile (500 mL), 3-Bromo-5-chlorophenol (100 g), and Potassium Carbonate (133.2 g).
-
Tip: Use granular K₂CO₂ (milled) rather than powder to prevent "caking" of the stir bar/blade.
-
-
Activation: Stir at Room Temperature (25°C) for 30 minutes. The mixture will turn yellow as the phenoxide anion forms.
-
Addition: Add Ethyl Iodide (58 mL) in a single portion.
-
Reaction: Heat the mixture to gentle reflux (Internal Temp: ~80-82°C).
-
Monitoring: Monitor by HPLC or TLC (Hexane:EtOAc 9:1). The phenol starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.8).
-
Time: Typically 4-6 hours.[2]
-
-
Workup (Filtration Method - Recommended for Scale):
-
Cool reaction mixture to 20°C.
-
Filter off the solid inorganic salts (K₂CO₃/KI) using a sintered glass funnel. Wash the cake with fresh Acetonitrile (100 mL).
-
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.
-
-
Purification:
-
Dissolve the crude oil in Heptane (300 mL).
-
Wash with 1M NaOH (100 mL) to remove any trace unreacted phenol (Critical for purity).
-
Wash with Water (100 mL) and Brine (100 mL).
-
Dry over MgSO₄, filter, and concentrate.
-
Optional: High-vacuum distillation can be performed if the oil is colored, but typically the product is >98% pure after the NaOH wash.
-
Expected Results
-
Yield: 92-96% (approx. 105-110 g)
-
Appearance: Clear, colorless to pale yellow oil.
-
Purity: >98% (HPLC area %).
Process Control & Analytics
In-Process Control (IPC) Workflow
To ensure batch consistency, follow this logic flow for monitoring the reaction endpoint and workup quality.
Caption: Figure 2. Decision tree for reaction monitoring and purification to ensure removal of phenolic impurities.
Analytical Characterization Data (Reference)
-
¹H NMR (400 MHz, CDCl₃): δ 7.20 (t, J=1.8 Hz, 1H), 7.05 (t, J=1.8 Hz, 1H), 6.95 (t, J=1.8 Hz, 1H), 4.02 (q, J=7.0 Hz, 2H), 1.41 (t, J=7.0 Hz, 3H).
-
Interpretation: The three aromatic protons appear as triplets (or doublet of doublets) with small coupling constants due to meta positioning. The ethoxy group shows a classic quartet-triplet pattern.
-
-
GC-MS: Molecular ion peaks at m/z 234, 236, 238 (reflecting Br/Cl isotope patterns).
Safety & Handling (HSE)
-
Alkylating Agents: Ethyl Iodide is a potent alkylating agent and suspected carcinogen. Handle in a fume hood. Neutralize waste streams with aqueous ammonia or thiosulfate.
-
Halogenated Waste: The product contains Br and Cl.[3][5][6][7][8] Do not dispose of in general organic waste; use dedicated halogenated waste containers.
-
Exotherm: The diazotization step (if performing precursor synthesis) is exothermic. Strict temperature control (<5°C) is required to prevent decomposition and nitrogen gas evolution.
References
-
Scalable Synthesis of Halophenols
-
General Williamson Ether Synthesis Protocols
- Source: Organic Syntheses, Coll. Vol. 1, p. 435 (1941).
- Relevance: Foundational protocols for phenol alkylation using potassium carbon
-
URL:
-
Physical Properties of 3-Bromo-5-chlorophenol
-
Source: PubChem Compound Summary for CID 22630180.[10]
- Relevance: Verification of melting point and safety data for the key intermedi
-
URL:
-
-
Regioselectivity in Halogenated Benzenes
-
Source:Journal of Chemical Education, "1-bromo-3-chloro-5-iodobenzene: An eight-step synthesis from benzene" (Ault, 1966).[11]
- Relevance: Academic grounding for the difficulty of accessing 1,3,5-asymmetric patterns and the necessity of the diazonium/phenol route.
-
Sources
- 1. CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 5. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. medium.com [medium.com]
- 8. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 9. lookchem.com [lookchem.com]
- 10. 3-Bromo-5-chlorophenol | C6H4BrClO | CID 22630180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-BROMO-3-CHLORO-5-IODOBENZENE | 13101-40-1 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-3-chloro-5-ethoxybenzene
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize 1-Bromo-3-chloro-5-ethoxybenzene. This valuable halogenated building block is typically synthesized via a Sandmeyer reaction, a powerful but nuanced transformation. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis and maximize your yield and purity.
Proposed Synthetic Pathway: The Sandmeyer Reaction
The most reliable and widely adopted method for synthesizing this compound is the Sandmeyer reaction, starting from 3-chloro-5-ethoxyaniline. The process involves two critical stages: the low-temperature diazotization of the starting aniline, followed by a copper(I) bromide-catalyzed substitution of the diazonium group.[1][2]
Sources
Purifying 1-Bromo-3-chloro-5-ethoxybenzene via column chromatography
Technical Support Center: Ticket #5829
Subject: Optimization of Purification Protocol for 1-Bromo-3-chloro-5-ethoxybenzene Status: Open Priority: High
Welcome to the Purification Support Center. Below is the technical dossier designed to assist you in isolating high-purity this compound. This guide moves beyond basic instruction, addressing the specific physicochemical challenges of purifying poly-halogenated aryl ethers.
Phase 1: The Triage (Pre-Purification Analysis)
Before packing a column, you must characterize the crude matrix. This compound presents a unique challenge: the ethoxy group adds slight polarity, but the halogen atoms (Br, Cl) are lipophilic and electron-withdrawing, often resulting in "slippery" compounds that move quickly on silica and streak if the solvent system is too polar.
Critical Crude Assessment
| Parameter | Observation | Implication for Chromatography |
| Physical State | Oily residue or low-melting solid | If solid, attempt recrystallization (EtOH or Hexane) before chromatography to remove bulk impurities [1]. |
| TLC Behavior | High R_f in 10% EtOAc/Hex | The compound is lipophilic. You will likely need a very non-polar mobile phase (e.g., 100% Hexane to 5% EtOAc). |
| UV Activity | Strong absorption at 254 nm | The benzene ring is intact; UV is the primary detection method. |
| Impurities | Regioisomers (1,2,3- or 1,2,4-) | Isomers often have identical R_f values. If present, standard silica may fail; requires high-efficiency packing or alternative phases. |
Phase 2: Method Development (The Protocol)
Step 1: Stationary Phase Selection
-
Standard: Silica Gel 60 (40–63 µm). This is sufficient for removing non-structural impurities (e.g., starting phenols, catalyst residues).
-
Advanced (For Isomer Separation): If you are separating the 1,3,5-isomer from 1,2,4-isomers, standard silica often fails due to lack of selectivity.
-
Recommendation: Use Silver Nitrate (AgNO₃) impregnated silica (10% w/w) only if de-halogenated byproducts are present (Ag interacts with pi-systems differently based on electron density) [2]. Otherwise, consider C18 reverse-phase silica.
-
Step 2: Mobile Phase Optimization
Do not use a generic 20% EtOAc gradient. This molecule will elute in the void volume.
-
Solvent A: Hexanes (or Heptane for safety)
-
Solvent B: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Isocratic Hold: Start with 100% Hexanes for 2 CV (Column Volumes).
-
Gradient: Ramp to 5% Solvent B over 10 CV.
Expert Insight: Halogenated aryl ethers often separate better using DCM/Hexanes rather than EtOAc/Hexanes. The DCM provides a "softer" polarity shift that helps resolve closely eluting halogenated byproducts [3].
Phase 3: Troubleshooting & FAQs
Q1: My product co-elutes with a spot just above it. How do I separate them?
Diagnosis: This is likely a de-halogenated impurity (e.g., 1-chloro-3-ethoxybenzene) or a non-polar starting material. Solution:
-
Switch Selectivity: Change the modifier from EtOAc to Toluene or DCM . Toluene interacts with the pi-system of the benzene ring. Since your product has three substituents (Br, Cl, OEt), its pi-cloud density differs from impurities, and Toluene exploits this [4].
-
Reduce Loading: Halogenated compounds are dense. Do not exceed 1% sample load (w/w of silica) for difficult separations.
Q2: I cannot see the spots clearly on TLC. Which stain should I use?
Diagnosis: While the compound is UV active, some impurities (like aliphatic halides) are not. Solution:
-
Primary: UV 254 nm (The aromatic ring is active).
-
Secondary (Dip): Iodine Chamber . The ethoxy group and the aromatic ring will absorb iodine vapor, appearing as brown spots.
-
Tertiary (Specific): Anisaldehyde Stain . The ethoxy group can sometimes react under acidic conditions and heat to form a colored complex, helping distinguish it from non-ether impurities [5].
Q3: The product is streaking on the column.
Diagnosis: "Streaking" in aryl ethers usually indicates acid sensitivity (hydrolysis of the ether) or column overloading. Solution:
-
Neutralize the Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes. This neutralizes acidic sites on the silica that might be coordinating with the ethoxy oxygen or the halogens [6].
-
Check Solubility: Ensure the sample is fully dissolved in the mobile phase. If you loaded with DCM but are running in Hexane, the product might be precipitating at the top of the column.
Phase 4: Visualization of Workflow
The following diagram outlines the decision matrix for purifying this compound, ensuring you do not waste time on a column if a recrystallization would suffice.
Caption: Decision matrix for the purification of halogenated aryl ethers, prioritizing crystallization and solvent selectivity.
References
-
Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions. Retrieved from [Link]
-
ResearchGate. (2019). Chromatographic Resolution of Closely Related Species: Dehalogenation Impurities. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
Technical Support Center: Chemoselective Coupling of 1-Bromo-3-chloro-5-ethoxybenzene
The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal scientists. It addresses the specific chemoselectivity and stability challenges associated with 1-Bromo-3-chloro-5-ethoxybenzene .
Case ID: SUB-5-OEt-BrCl
Status: Active
Severity: High (Potential for Scrapped Batches)
Subject: Prevention of Hydrodehalogenation (Ar-Br
Executive Summary & Causality Analysis
The coupling of This compound presents a unique "Perfect Storm" for side reactions. While the bromine (C-Br) is electronically activated relative to the chlorine (C-Cl), the ethoxy group (-OEt) at the 5-position acts as an Electron Donating Group (EDG).
The Core Conflict:
-
Electronic Deactivation: The -OEt group increases electron density on the ring, making the C-Br bond less electrophilic. This slows down the Oxidative Addition (OA) step compared to electron-deficient substrates.
-
The "Idle Catalyst" Problem: Because OA is sluggish, or if the subsequent Transmetallation step is slow, the active Palladium species (
) accumulates. -
Dehalogenation: An "idle" Pd-intermediate is highly susceptible to intercepting a hydride source (H
) instead of the boronic acid. This leads to Hydrodehalogenation , yielding 1-chloro-3-ethoxybenzene (the reduced byproduct) instead of the product.
Mechanism of Failure: The Hydride Interception
The following diagram illustrates how the reaction diverts from the productive cycle to the destructive dehalogenation pathway.
Figure 1: Kinetic bifurcation between productive coupling (Green) and hydrodehalogenation (Red). The -OEt group slows the entry into the cycle, but solvent choice determines if Pathway B becomes dominant.
Critical Control Points (Troubleshooting)
A. Solvent Selection (The #1 Culprit)
Issue: Primary and secondary alcohols (Ethanol, Isopropanol) are excellent hydride donors via
-
Strictly Avoid: Ethanol, Methanol, Isopropanol.
-
Recommended: Anhydrous Toluene , 1,4-Dioxane , or THF .
-
Why: These aprotic solvents cannot donate a hydride (
-H) to the palladium center.
B. Base Selection
Issue: Alkoxide bases (NaOEt, NaOiPr) can transfer a hydride to Palladium. Solution:
-
Strictly Avoid: Sodium ethoxide, Sodium methoxide.
-
Recommended: Inorganic bases like K
PO (Potassium Phosphate Tribasic) or Cs CO (Cesium Carbonate). -
Note: Use anhydrous bases. Water can promote dehalogenation in some catalytic cycles by forming Pd-OH species which facilitate protonolysis.
C. Catalyst & Ligand Architecture
Issue: Unhindered electron-rich ligands can sometimes promote dehalogenation.[1] Solution:
-
Ligand: XPhos or SPhos .[1] These bulky biaryl phosphine ligands facilitate the coupling of hindered/deactivated substrates and accelerate Reductive Elimination (Path A), giving the intermediate less time to find a hydride.
-
Alternative: Xantphos .[2] Its large bite angle favors reductive elimination and suppresses
-hydride elimination.
Frequently Asked Questions (FAQ)
Q1: I see the dehalogenated product (Ar-H) but also unreacted starting material. Is my catalyst dead?
-
Diagnosis: Likely not dead, but "distracted." The presence of Ar-H confirms the catalyst performed Oxidative Addition. However, the Transmetallation step was likely outcompeted by hydride capture.
-
Action: Switch to a Buchwald G3/G4 precatalyst (e.g., XPhos Pd G3). These activate rapidly and do not require an induction period, ensuring the Pd enters the productive cycle immediately.
Q2: Can I use water as a co-solvent?
-
Answer: Only if necessary for solubility of the base (e.g., Toluene/Water 10:1). However, if dehalogenation persists, switch to a strictly anhydrous system using Dioxane with Cs
CO (which is soluble enough in organic media or works as a heterogeneous slurry).
Q3: How do I ensure the reaction occurs at Br and not Cl?
-
Answer: This is thermodynamically favorable (C-Br bond energy < C-Cl). However, to guarantee high selectivity:
-
Keep temperature
80°C. (C-Cl activation usually requires >100°C with standard ligands). -
Use Pd(OAc)
/ XPhos or Pd (dba) / SPhos . These systems are highly selective for Br in the presence of Cl.
-
Validated Experimental Protocol (The "Gold Standard")
This protocol is designed to minimize hydride sources and maximize chemoselectivity.
Reaction Class: Suzuki-Miyaura Coupling Scale: 1.0 mmol
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11][12] | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Nucleophile | Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner |
| Catalyst | XPhos Pd G2 (or G3/G4) | 0.02 (2 mol%) | Pre-catalyst |
| Base | K | 3.0 | Acid Scavenger |
| Solvent | 1,4-Dioxane (Anhydrous) | 0.2 M | Reaction Medium |
Step-by-Step Procedure:
-
Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging Solids: Add the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), K
PO (3.0 equiv), and XPhos Pd G2 (2 mol%) to the vial.-
Tip: If using Pd(OAc)
+ Ligand instead of a precatalyst, premix them in the solvent for 5 mins before adding to the rest.
-
-
Degassing (Crucial): Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).
-
Why: Oxygen promotes homocoupling of the boronic acid, which wastes the nucleophile and leaves the Pd-Ar species waiting (and eventually reducing to Ar-H).
-
-
Solvent Addition: Syringe in anhydrous 1,4-Dioxane.
-
Reaction: Heat to 80°C . Stir vigorously (1000 RPM).
-
Monitor: Check HPLC/TLC at 1 hour. The high activity of XPhos usually completes this reaction in < 2 hours.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and salts. Concentrate and purify.
Diagnostic Decision Tree
Figure 2: Rapid diagnostic logic for post-reaction analysis.
References
-
Mechanistic Insight into Dehalogenation: Navarro, O., et al. (2005).[4] Dehalogenation of aryl halides during Suzuki-Miyaura cross-coupling. This work identifies the role of alcoholic solvents and bases in hydride transfer.
-
Chemoselectivity in Polyhalogenated Arenes: So, C. M., et al. (2008).[9] Chemoselective Suzuki coupling of polyhalogenated aryl triflates and halides. Demonstrates the reactivity order I > Br > Cl and ligand effects.[13]
-
Catalyst Selection (XPhos/Buchwald): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Establishes XPhos as a premier ligand for deactivated or sterically demanding substrates.
-
Protocol Optimization (Bases & Solvents): BenchChem Technical Guides. How to avoid dehalogenation side reactions in Suzuki coupling. Provides the hierarchy of solvent/base choices to minimize Pd-H formation.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chimia.ch [chimia.ch]
- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 7. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Navigating the Regiochemical Landscape of 1-Bromo-3-chloro-5-ethoxybenzene: A Technical Guide
For Immediate Release to the Scientific Community
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and controlling the regioselectivity of reactions involving 1-bromo-3-chloro-5-ethoxybenzene. This document, structured in a user-friendly question-and-answer format, offers in-depth troubleshooting advice and detailed experimental protocols to address common challenges encountered in the laboratory.
Understanding the Molecule: Electronic and Steric Influences
This compound presents a fascinating case study in regioselectivity due to the interplay of its three substituents. The ethoxy group (-OEt) is a powerful activating group and directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pair of electrons. Conversely, the bromine (-Br) and chlorine (-Cl) atoms are deactivating groups due to their inductive electron-withdrawing effects, yet they also act as ortho-, para-directors. The larger size of the bromine atom compared to chlorine also introduces steric considerations that can influence the accessibility of adjacent positions.
Frequently Asked Questions (FAQs)
Q1: In a metal-halogen exchange reaction, which halogen is more likely to react?
A1: The bromine atom will preferentially undergo metal-halogen exchange. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond, leading to a significantly faster rate of exchange. This is a well-established trend in organometallic chemistry.[1] For instance, reaction with an alkyllithium reagent like n-butyllithium will selectively generate the 3-chloro-5-ethoxyphenyllithium intermediate.
Q2: What is the expected regioselectivity in a Suzuki or other palladium-catalyzed cross-coupling reaction?
A2: Similar to metal-halogen exchange, the C-Br bond is the more reactive site in palladium-catalyzed cross-coupling reactions.[1][2] The oxidative addition of the palladium(0) catalyst to the C-Br bond is the rate-determining step and occurs much more readily than insertion into the stronger C-Cl bond. Therefore, you can selectively couple a boronic acid or other organometallic reagent at the 1-position.
Q3: For electrophilic aromatic substitution (EAS), where will the incoming electrophile be directed?
A3: The powerful activating effect of the ethoxy group will dominate the directing effects of the halogens. The incoming electrophile will be directed to the positions ortho and para to the ethoxy group. Since the para position is occupied by the chlorine atom, substitution will occur at the C2 and C6 positions, which are ortho to the ethoxy group. The relative ratio of substitution at these positions will be influenced by the specific electrophile and reaction conditions, with steric hindrance potentially favoring the less hindered position.
Q4: Can I achieve substitution at the C4 position?
A4: Direct electrophilic substitution at the C4 position is highly unlikely due to the directing effects of the existing substituents. To functionalize this position, a multi-step approach would be necessary, potentially involving a directed ortho-metalation strategy if a suitable directing group can be installed, or by employing a nucleophilic aromatic substitution on a precursor with a suitable leaving group at C4.
Troubleshooting Common Regioselectivity Issues
| Problem | Potential Cause | Troubleshooting Guide |
| Mixture of regioisomers in cross-coupling | Incomplete selectivity for the C-Br bond. | - Optimize Catalyst and Ligands: Utilize a palladium catalyst and ligand system known for high selectivity in cross-coupling of aryl bromides in the presence of chlorides. Bulky, electron-rich phosphine ligands can enhance selectivity. - Control Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically preferred reaction at the C-Br bond. |
| Low yield in metal-halogen exchange | Competing side reactions or incomplete exchange. | - Use Fresh, Anhydrous Solvents: Grignard and organolithium reagents are highly sensitive to moisture. Ensure all solvents and glassware are rigorously dried. - Optimize Temperature: Perform the exchange at a low temperature (e.g., -78 °C) to minimize side reactions. - Choice of Organolithium Reagent: For lithiation, n-butyllithium is a common choice. The use of additives like TMEDA can sometimes influence reactivity. |
| Incorrect isomer formation in EAS | Misinterpretation of directing group effects. | - Re-evaluate Directing Effects: The ethoxy group is the strongest activating group and will dictate the primary positions of substitution (ortho to itself). - Consider Steric Hindrance: For bulky electrophiles, substitution at the less sterically hindered ortho position (C2 or C6) may be favored. |
| Difficulty in achieving ortho-lithiation | Lithium-halogen exchange is kinetically favored over deprotonation. | - Directed ortho-Metalation (DoM) Strategy: While the ethoxy group is a directing group, the rapid lithium-halogen exchange at the C-Br bond will likely dominate. To achieve ortho-lithiation, a different strategy might be needed, such as starting with 3-chloro-5-ethoxyphenol and using a stronger directing group if functionalization ortho to the oxygen is desired. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-Br Position
This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the bromine position of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, DME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Add the anhydrous solvent.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Metal-Halogen Exchange and Cross-Coupling
Caption: Selective functionalization at the C-Br bond.
Electrophilic Aromatic Substitution
Caption: Dominant directing effect of the ethoxy group in EAS.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English31, 1479-1480 (1992).
- Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews95, 2457-2483 (1995).
- Littke, A. F. & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. (University Science Books, 2010).
- Clayden, J., Greeves, N. & Warren, S. Organic Chemistry. (Oxford University Press, 2012).
- Snieckus, V. Directed ortho metalation. Toluamide and benzamide ortho lithiation and reactivity. New synthetic applications for the synthesis of condensed heterocycles. Chemical Reviews90, 879-933 (1990).
- Gilman, H. & Bebb, R. L. Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society61, 109-112 (1939).
- Wittig, G., Pockels, U. & Dröge, H. Über die Austauschbarkeit von Wasserstoff gegen Lithium in einigen aromatischen und aromatisch-heterocyclischen Verbindungen. Berichte der deutschen chemischen Gesellschaft (A and B Series)71, 1903-1912 (1938).
- Fu, J. et al. A general and efficient palladium-catalyzed suzuki coupling of aryl chlorides. Journal of the American Chemical Society123, 10099-10100 (2001).
- Nicolaou, K. C., Bulger, P. G. & Sarlah, D. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E. & Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews102, 1359-1470 (2002).
- Beletskaya, I. P. & Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews100, 3009-3066 (2000).
- Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews107, 874-922 (2007).
- Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research15, 340-348 (1982).
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English25, 508-524 (1986).
Sources
Removing homocoupling byproducts from 1-Bromo-3-chloro-5-ethoxybenzene mixtures
Ticket Subject: Removal of Biaryl Homocoupling Impurities from 1-Bromo-3-chloro-5-ethoxybenzene Support Tier: Level 3 (Senior Application Scientist)[1]
Issue Overview & Diagnostic
User Problem: You are observing a persistent high-molecular-weight impurity in your this compound (Target Monomer) mixture. This is identified as the homocoupled dimer: 3,3'-dichloro-5,5'-diethoxy-1,1'-biphenyl .[1]
Root Cause: This byproduct typically arises during metal-catalyzed synthesis (e.g., Sandmeyer or halogenation steps) or storage.[1] Transition metals (Cu, Fe, Pd) can catalyze the oxidative homocoupling of electron-rich aryl halides.
Diagnostic Confirmation: Before proceeding, confirm the impurity profile:
-
GC-MS: Look for a peak with m/z ~388-392 (Dimer) eluting significantly later than the target (m/z ~234-236 ).
-
1H NMR: The dimer will show a slight downfield shift in the aromatic region and potentially distinct methylene quartet splitting due to the biaryl anisotropy compared to the monomer.[1]
Strategic Resolution Protocols
We recommend two primary workflows depending on your scale and purity requirements. Method A (Vacuum Distillation) is the industry standard for this separation due to the massive boiling point differential. Method B (Chromatography) is for high-purity polishing on small scales.[1]
Method A: Fractional Vacuum Distillation (Recommended for >10g)
Principle: The boiling point difference between the monomer (~240°C at atm) and the dimer (>380°C at atm) allows for clean separation. The dimer has significantly lower vapor pressure.[1]
Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask with a Vigreux column (10-20 cm) or a short-path distillation head.
-
Vacuum: Apply high vacuum (<5 mmHg). Do not attempt at atmospheric pressure to avoid ether cleavage.[1]
-
Heating:
-
Slowly ramp the oil bath temperature.[1]
-
Target Fraction: Collect the fraction distilling at ~110-125°C (at 1-2 mmHg) .
-
Residue: The homocoupled dimer will remain in the pot as a dark, viscous oil or semi-solid.
-
-
Validation: Check the refractive index or GC of the distillate. It should be a clear, colorless liquid.[1]
Data Table: Physical Property Differential
| Property | Target Monomer (this compound) | Homocoupled Impurity (Dimer) |
| Molecular Weight | ~235.5 g/mol | ~391.1 g/mol |
| Boiling Point (atm) | ~236 - 240°C | >380°C (Predicted) |
| Boiling Point (1 mmHg) | ~105 - 115°C | >200°C |
| Solubility (Hexane) | High (Miscible) | Moderate (Likely solidifies at 0°C) |
Method B: Flash Chromatography (Polishing <5g)
Principle: While both compounds are non-polar, the dimer is significantly larger and slightly more lipophilic, resulting in different retention characteristics on Silica.
Protocol:
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Gradient of 100% Hexanes → 95:5 Hexanes:Ethyl Acetate .
-
Elution Order:
-
Fraction 1: Target Monomer (Elutes first due to smaller size/lower interaction).
-
Fraction 2: Homocoupled Dimer (Elutes later; often tails).
-
-
TLC Visualization: Use UV (254 nm). The dimer often fluoresces more intensely (bright blue) than the monomer due to the extended pi-system.[1]
Troubleshooting Logic & Decision Matrix
Use the following logic flow to determine the best purification route for your specific mixture.
Caption: Decision matrix for selecting the optimal purification route based on scale and initial purity results.
Prevention & Mechanism
Why is this happening? If you are synthesizing the target via a Sandmeyer reaction or halogenation, the presence of Copper(I) or Iron(III) salts can catalyze the coupling of two aryl radicals.
Preventative Measures:
-
Strict Oxygen Exclusion: Oxidative homocoupling often requires O2 to regenerate the active metal species.[1] Ensure vigorous degassing (Argon sparge) during synthesis.
-
Dilution: Run reactions at lower concentrations (0.1 M vs 1.0 M). High concentration favors bimolecular reactions (dimerization) over unimolecular ones.
-
Quench Protocol: Ensure complete removal of metal catalysts (wash with EDTA or aqueous NH4OH) immediately after the reaction to prevent "on-shelf" coupling during storage.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21949840, 1-Bromo-3-chloro-5-methoxybenzene. (Analogous physical properties and synthesis routes). Retrieved from [Link]
-
Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. (Mechanistic insight into homocoupling byproducts). Retrieved from [Link]
-
NIST Chemistry WebBook. 1,1'-Biphenyl, 3,3'-dichloro- Properties. (Reference for dimer boiling point estimation). Retrieved from [Link]
Sources
Stability of 1-Bromo-3-chloro-5-ethoxybenzene under acidic conditions
Technical Support Center: Stability of 1-Bromo-3-chloro-5-ethoxybenzene
Executive Summary
Compound: this compound
CAS: (Analogous to 1-bromo-3-chloro-5-methoxybenzene, CAS 174913-12-3)
Core Reactivity Profile: This compound is an aryl ethyl ether with two meta-halogen deactivating groups.[1] While generally robust under mild acidic conditions (e.g., dilute HCl, acetic acid), it exhibits critical instability in the presence of strong nucleophilic acids (HBr, HI) and strong Lewis acids (
Part 1: The Acid Stability Spectrum
This guide categorizes acidic environments by their likelihood to degrade your compound. Use this matrix to assess risk before initiating your experiment.
Acid Compatibility Matrix
| Acid Type | Specific Reagents | Stability Status | Primary Risk |
| Protic, Non-Nucleophilic | Stable | Minimal. Long-term heating may cause hydrolysis. | |
| Protic, Nucleophilic | HBr (48%), HI (57%) | Unstable | Ether Cleavage. Rapid conversion to 3-bromo-5-chlorophenol. |
| Weak Organic | Acetic Acid, Formic Acid, TFA | Stable | None at ambient temp. Safe for chromatography/workup. |
| Lewis Acids | Unstable | Ether Cleavage. Highly efficient dealkylation. | |
| Oxidizing/Nitrating | Unstable | Electrophilic Aromatic Substitution (EAS). Nitration at C2/C4/C6. |
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "I see a new, more polar spot on my TLC after acid treatment."
Q: My reaction involves 48% HBr, and I see a new spot with lower
-
Mechanism: The ethoxy oxygen is protonated by the strong acid. The bromide ion (
), being a strong nucleophile, attacks the ethyl group via an mechanism. -
Result: Loss of ethyl bromide (
) and formation of 3-bromo-5-chlorophenol . The phenol is significantly more polar (lower ) and acidic than the starting material. -
Solution: Switch to a non-nucleophilic acid like
or (chloride is a weaker nucleophile than bromide) if the chemistry permits. If HBr is required for a different part of the molecule, you must protect the phenol or accept the cleavage.
Scenario B: "Can I use this compound in a Friedel-Crafts reaction?"
Q: I want to acylate the ring using
-
Risk: Aluminum chloride (
) is a strong Lewis acid capable of coordinating to the ether oxygen. While it can catalyze acylation, it often leads to dealkylation (cleavage) of aryl ethers before acylation occurs, especially if the ring is deactivated by halogens. -
Recommendation: Run a small-scale pilot (10 mg). If cleavage is observed, consider using a milder Lewis acid (e.g.,
, ) or performing the acylation on the phenol followed by re-alkylation.
Scenario C: "My compound oiled out during an acidic workup."
Q: I washed my organic layer with 1M HCl, and a precipitate/oil formed. Did I form a salt? A: Unlikely.
-
Reasoning: this compound is neutral. The ether oxygen is not basic enough to form a stable salt with 1M HCl that partitions into water.
-
Diagnosis: The "oil" is likely your product crashing out due to poor solubility in the organic solvent once it is water-saturated, or an emulsion.
-
Action: Check the pH of the aqueous layer. If it is acidic and the organic layer contains your product (verify by TLC), the compound is intact. Add brine to break the emulsion.
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways of this compound in different acidic media.
Caption: Reaction pathways of this compound. Green paths indicate stability; red paths indicate irreversible chemical modification.
Part 4: Validated Experimental Protocols
Protocol 1: Acid Stability Stress Test (Pilot)
Use this protocol to validate stability before committing valuable material to a reaction.
-
Preparation: Dissolve 10 mg of this compound in 0.5 mL of the solvent intended for reaction (e.g., THF, DCM, or neat if using aqueous acid).
-
Challenge: Add 0.1 mL of the target acid (e.g., 1M HCl, TFA, or reaction stoichiometry).
-
Incubation: Stir at the intended reaction temperature for 1 hour.
-
Sampling: Remove a 20 µL aliquot.
-
If biphasic: Partition with Ethyl Acetate/Water.
-
If monophasic: Dilute with Methanol.
-
-
Analysis (TLC/HPLC):
-
TLC: Elute with 10% EtOAc in Hexanes.
-
Success Criteria: Single spot matching the Reference Standard (
). -
Failure Criteria: Appearance of a baseline spot or a spot at
(Phenol).
-
Protocol 2: Controlled Ether Cleavage (Intentional)
If your goal is to synthesize the phenol (3-bromo-5-chlorophenol), use this optimized method.
-
Reagent:
(1.0 M in DCM) is preferred over HBr for cleaner conversion. -
Conditions: Cool substrate in DCM to -78°C. Add
(2.5 equiv) dropwise. -
Warming: Allow to warm to 0°C over 2 hours.
-
Quench: Critical Safety Step. Quench excess
by dropwise addition of Methanol at 0°C (Exothermic!). -
Workup: Wash with sat.
, dry over .
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group - referencing ether cleavage mechanisms).
-
Weissman, S. A., & Zewge, D. (2005). Recent Advances in Ether Dealkylation. Tetrahedron, 61(33), 7833-7863. (Comprehensive review of reagents like
and HBr for ether cleavage). -
Sigma-Aldrich. (n.d.). 3-Bromo-5-chlorophenol Product Sheet. (Confirms existence of the cleavage product and its physical properties).
-
Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. (Detailed mechanistic explanation of SN2 vs SN1 pathways in acidic ether cleavage).
Sources
Minimizing ether cleavage during 1-Bromo-3-chloro-5-ethoxybenzene functionalization
Technical Support Center: Functionalization of Halo-Alkoxy Benzenes Ticket ID: #ETH-5592-FUNC Subject: Minimizing Ether Cleavage in 1-Bromo-3-chloro-5-ethoxybenzene Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering ether cleavage (dealkylation to the phenol) during the functionalization of This compound . This substrate presents a specific challenge: the electron-donating ethoxy group (-OEt) increases the basicity of the ether oxygen, making it highly susceptible to coordination by Lewis acids (e.g., metal catalysts, Lithium cations) or protonation by Brønsted acids.
This guide provides a self-validating workflow to functionalize the halide handles (Br/Cl) while maintaining the integrity of the ether linkage.
Module 1: The Cleavage Mechanism & Risk Assessment
Before altering conditions, you must understand why your ether is cleaving. The ethoxy group on your benzene ring is not inert; it is an active Lewis base.
The Mechanistic Pathway
Cleavage typically occurs via an Oxonium Ion Intermediate . The electron-rich benzene ring (activated by -OEt) makes the oxygen atom more nucleophilic. It readily grabs protons (
Figure 1: Competition between desired functionalization and Lewis-acid mediated ether cleavage.
Module 2: Lithium-Halogen Exchange Protocols
The Risk: Standard
The Solution: Use the Internal Cooling / Inverse Addition method to prevent localized heating and oxonium formation.
Optimized Protocol: Cryogenic Exchange
Goal: Selective Li-Br exchange without disturbing the -OEt or -Cl groups.
| Parameter | Recommendation | Rationale |
| Reagent | ||
| Solvent | THF/Et₂O (4:1) | THF solvates Li+ aggregates, reducing their Lewis acidity toward the ether oxygen. |
| Temperature | Strictly <-75°C | Above -60°C, the Li-O coordination induces side reactions. |
| Addition | Slow Stream | Prevent local exotherms. |
Step-by-Step Workflow:
-
Dissolution: Dissolve this compound in anhydrous THF/Et₂O under Argon. Cool to -78°C (Dry ice/Acetone).
-
Exchange: Add
-BuLi dropwise over 20 minutes.-
Checkpoint: The solution should remain clear or turn slightly yellow. A dark brown/black color indicates decomposition (benzyne formation or polymerization).
-
-
Equilibration: Stir for exactly 15 minutes at -78°C. Do not extend this time. The lithiated species is kinetically stable but thermodynamically wants to rearrange.
-
Quench: Add your electrophile (e.g., aldehyde, DMF, iodine) immediately at -78°C.
-
Warm-up: Allow to warm to room temperature only after the electrophile has been added.
Module 3: Palladium-Catalyzed Coupling (Suzuki/Buchwald)
The Risk: The primary cause of ether cleavage in cross-coupling is the generation of Lewis acidic byproducts (e.g., Boron-halide species) or the use of harsh bases at high reflux temperatures.
The Solution: Switch to Anhydrous Mild Bases and Non-Lewis Acidic Boronates .
Reagent Selection Matrix
| Component | AVOID (High Cleavage Risk) | USE (High Stability) |
| Boron Source | Boronic Acids ( | Pinacol Esters ( |
| Base | Hydroxides ( | Phosphates ( |
| Solvent | Acidic alcohols, unbuffered water | Dioxane , Toluene , or DMF (Anhydrous). |
| Additives | Lewis acids ( | None, or mild surfactants if water is necessary. |
Troubleshooting Flowchart for Pd-Coupling
Figure 2: Diagnostic logic for solving cleavage issues in Suzuki Couplings.
Module 4: Frequently Asked Questions (FAQ)
Q1: I see a "Phenol" peak on LCMS, but I didn't use acid. Where is it coming from?
A: If you are using a Boronic Acid (
-
Fix: Recrystallize your boronic acid or, preferably, convert it to a Pinacol Ester before coupling. The steric bulk of the pinacol protects the boron center, reducing its Lewis acidity toward your ether.
Q2: Can I use
-
Alternative: If you need orthogonal deprotection elsewhere, use hydrogenolysis (
) if the other group is benzyl (though this might reduce your halides), or use specific fluoride sources (TBAF) if the other group is silyl.
Q3: Is the Chlorine or Bromine more reactive? A: The Bromine at position 1 is significantly more reactive toward both Lithiation and Pd-oxidative addition.
-
Implication: You can selectively functionalize the Br position first. If you try to force reaction at the Cl position (e.g., using high temps or bulky ligands) while the Br is still present, you risk scrambling or degrading the ether due to the harsh conditions required to activate the Cl.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Definitive guide on ether stability and cleavage conditions).
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on Suzuki conditions, highlighting base sensitivity).
-
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed mechanisms on ortho-lithiation vs. halogen exchange).
-
Weissman, H., et al. (2006). Ligand-Free Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Aryl Chlorides. Journal of Organic Chemistry. (Discussion on activation energy for Cl vs Br).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Bromo-3-chloro-5-ethoxybenzene: A Comparative Approach to Column Selection and Method Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise identification and quantification of halogenated aromatic compounds are paramount. 1-Bromo-3-chloro-5-ethoxybenzene, a substituted aromatic ether, presents a unique analytical challenge due to its specific combination of halogen and alkoxy functional groups. This guide, moving beyond a rigid template, offers an in-depth, technical comparison of suitable Gas Chromatography (GC) columns for its analysis, grounded in scientific principles and practical expertise. We will delve into the causality behind experimental choices, ensuring a self-validating and robust analytical approach.
The Critical Role of Retention Time in Compound Identification
In Gas Chromatography (GC), the retention time (t_R) is the time it takes for a specific compound to travel through the column and reach the detector.[1] This parameter is a cornerstone of qualitative analysis, serving as a distinctive marker for a compound under a specific set of experimental conditions.[1] Accurate and reproducible retention times are essential for confident compound identification by comparing the experimental t_R to that of a known reference standard or library data.[1] However, the absolute retention time can be influenced by several factors, including the column's stationary phase, temperature, carrier gas flow rate, and the analyte's chemical properties.[1]
Navigating the Labyrinth of GC Column Selection
The choice of a GC column is the most critical variable in developing a robust analytical method. The separation of analytes is governed by the interactions between the compounds and the stationary phase coated on the inner wall of the column. For a molecule like this compound, which possesses moderate polarity due to the ether linkage and the electronegative halogen atoms, the selection of an appropriate stationary phase is key to achieving optimal separation from potential impurities or isomers.
The principle of "like dissolves like" is a fundamental guide in column selection.[2] Non-polar columns are best suited for non-polar compounds, where elution order generally follows the boiling points of the analytes.[2] Conversely, polar columns are ideal for separating polar compounds. Given the structure of this compound, a mid-polarity column is often the most effective choice.
| Stationary Phase Type | Common Trade Names | Polarity | Expected Performance for this compound |
| 5% Phenyl Polysilphenylene-siloxane | DB-5ms, HP-5ms, Rtx-5ms, ZB-5 | Low to Medium | A good starting point for method development. Provides excellent separation of non-polar to moderately polar compounds based primarily on boiling point, with some selectivity for aromatic compounds. |
| (14%-Cyanopropyl-phenyl)-methylpolysiloxane | VF-1701ms, Rtx-1701 | Medium | Offers a different selectivity compared to 5% phenyl phases due to the presence of the cyanopropyl group, which can enhance the resolution of halogenated compounds.[3] |
| 6% Cyanopropylphenyl-94% Dimethylpolysiloxane | ZB-624, DB-624 | Medium | Specifically designed for the analysis of volatile organic compounds, including many halogenated hydrocarbons. Its unique polarity provides good separation for a wide range of compounds.[4][5] |
| Polyethylene Glycol (WAX) | DB-WAX, ZB-WAXplus | High | While a high-polarity phase, it can be useful for separating compounds with significant differences in polarity. For this compound, it may provide unique selectivity if co-eluting peaks are an issue on less polar columns.[4] |
Expert Insight: For initial method development for this compound, a column with a 5% phenyl-substituted stationary phase (e.g., DB-5ms or equivalent) is highly recommended. These columns are robust, versatile, and provide excellent resolving power for a broad range of semi-volatile organic compounds.[6] If isomeric purity is a concern, a column with a different selectivity, such as a 1701 or 624 phase, should be considered as a confirmatory column.
A Self-Validating Experimental Protocol for GC-MS Analysis
The following protocol is designed to be a robust starting point for the analysis of this compound. The parameters have been selected based on established methods for similar halogenated aromatic compounds and are intended to be a self-validating system through the inclusion of quality control checks.
Experimental Workflow Diagram
Caption: A generalized workflow for the GC-MS analysis of this compound.
Step-by-Step Methodology
-
Instrumentation:
-
A Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer (GC-MS).
-
-
Column Selection and Installation:
-
Primary Column: A 30 m x 0.25 mm I.D., 0.25 µm film thickness 5% Phenyl Polysilphenylene-siloxane column (e.g., Agilent J&W DB-5ms, Restek Rxi-5ms, or Phenomenex ZB-5).
-
Installation: Install the column according to the manufacturer's instructions. Condition the column at the maximum recommended temperature for at least 30 minutes before use to ensure a stable baseline.
-
-
Sample and Standard Preparation:
-
Solvent: Use a high-purity, volatile solvent such as dichloromethane or ethyl acetate.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the chosen solvent to a final concentration of approximately 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards of this compound in the same solvent, bracketing the expected sample concentration.
-
Quality Control (QC) Sample: Prepare a QC sample from a separate weighing of the reference standard at a concentration in the mid-range of the calibration curve.
-
-
GC-MS Operating Conditions:
-
Injector:
-
Mode: Splitless (for optimal sensitivity).
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode:
-
Full Scan: For initial method development and qualitative analysis (e.g., m/z 50-400).
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. Key ions for this compound should be determined from the full scan mass spectrum.
-
-
-
-
Data Analysis:
-
Peak Identification: Confirm the identity of the this compound peak by comparing its retention time and mass spectrum to that of a reference standard.
-
Quantification: Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the calibration standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
System Suitability: Inject the QC sample periodically throughout the analytical run to verify the stability and performance of the GC-MS system.
-
Trustworthiness through Self-Validation: This protocol incorporates a QC sample to continuously monitor the performance of the analysis. The results from the QC sample should fall within a pre-defined acceptance range (e.g., ±15% of the nominal concentration) to ensure the validity of the data generated for the unknown samples.
In-Depth Discussion: Causality Behind Experimental Choices
-
Choice of Solvent: Dichloromethane is a common choice for GC-MS analysis as it is volatile and effectively dissolves a wide range of organic compounds.
-
Splitless Injection: This technique is employed to maximize the transfer of the analyte onto the column, which is crucial for achieving low detection limits.[7]
-
Temperature Program: The initial hold at a lower temperature allows for the focusing of the analytes at the head of the column, leading to sharper peaks. The temperature ramp facilitates the elution of the compounds based on their boiling points and interactions with the stationary phase. The final hold ensures that any less volatile components are eluted from the column before the next injection.
-
Mass Spectrometric Detection: The use of a mass spectrometer provides an additional layer of confirmation for the identity of the analyte through its unique mass spectrum. Operating in SIM mode significantly enhances the signal-to-noise ratio, allowing for the detection of trace levels of the compound.
Conclusion
While direct experimental retention time data for this compound may be elusive, a robust and reliable GC-MS analytical method can be developed through a systematic approach to column selection and method parameter optimization. By understanding the chemical nature of the analyte and the principles of chromatographic separation, researchers can confidently select an appropriate GC column, such as a 5% phenyl-substituted phase, and implement a self-validating experimental protocol. This guide provides the foundational knowledge and practical steps necessary for the successful analysis of this and other similar halogenated aromatic compounds, ensuring data integrity and advancing scientific research and drug development.
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Agilent Technologies. (2010, October 11). GC Analysis of Halogenated Pesticides using the Agilent J&W FactorFour VF-1701ms with EZ-Guard. Agilent. [Link]
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Restek Corporation. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Restek. [Link]
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A Senior Application Scientist's Guide to Elemental Analysis Standards for 1-Bromo-3-chloro-5-ethoxybenzene
Introduction: The Imperative of Precision in Halogenated Compound Analysis
In the landscape of pharmaceutical research and drug development, the molecular integrity of an active pharmaceutical ingredient (API) or intermediate is paramount. Compounds like 1-Bromo-3-chloro-5-ethoxybenzene, a substituted aromatic ether, often serve as critical building blocks in complex syntheses. Verifying the precise elemental composition of such molecules is not merely a procedural checkbox; it is the foundation of quality control, ensuring reaction stoichiometry, identifying impurities, and ultimately guaranteeing the safety and efficacy of the final product.
This guide provides an in-depth comparison of the primary analytical methodologies for determining the elemental composition of halogenated organic compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering insights honed from years of field experience. Our focus is to create a self-validating system of analysis where trustworthiness is built into every step, from sample preparation to data interpretation.
Theoretical Composition of this compound (C₈H₈BrClO)
Before embarking on any analytical technique, establishing the theoretical elemental composition is the first step. This provides the benchmark against which all experimental results will be measured.
-
Molecular Formula: C₈H₈BrClO
-
Molecular Weight: 249.50 g/mol
| Element | Atomic Weight ( g/mol ) | Atoms | Total Weight | Weight % (Theoretical) |
| Carbon (C) | 12.011 | 8 | 96.088 | 38.51% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.23% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 32.03% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 14.21% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.41% |
Methodology 1: Combustion Ion Chromatography (CIC)
Combustion Ion Chromatography (CIC) is a powerful and widely adopted technique for the determination of halogens and sulfur in a vast range of matrices. It uniquely combines high-temperature combustion for sample decomposition with the precise separation and quantification capabilities of ion chromatography.[1][2]
Principle of Operation
The core principle involves the complete, high-temperature oxidation of the sample in an oxygen-rich atmosphere.[3] During this process, the carbon and hydrogen are converted to CO₂ and H₂O, while the covalently bonded bromine and chlorine are converted into hydrogen halides (HBr, HCl) and/or gaseous halogens (Br₂, Cl₂).[4] These gaseous products are then transported to an absorption module where they are trapped in an aqueous solution, converting them into bromide (Br⁻) and chloride (Cl⁻) ions. This resulting ionic solution is then automatically injected into an ion chromatograph for separation and quantification.[1]
Experimental Protocol: CIC Analysis
-
System Preparation & Calibration:
-
Ensure the IC system is equilibrated with the appropriate eluent (e.g., a carbonate/bicarbonate buffer) for anion separation.
-
Perform a multi-point calibration using certified aqueous standards for chloride and bromide. This step is critical as it establishes the linear response of the conductivity detector to known concentrations.
-
Prepare the absorption solution. For halogen analysis, ultra-pure deionized water is typically sufficient. If sulfur were also being analyzed, a dilute hydrogen peroxide solution would be used to ensure complete oxidation of SO₂ to sulfate.[5]
-
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of this compound into a quartz or ceramic sample boat. The small sample size is a key feature of this technique, but it necessitates a high-precision microbalance to minimize weighing errors.
-
For validation, weigh a similar amount of a Certified Reference Material (CRM) with known halogen content, such as S-benzyl thiouronium chloride or a certified polymer standard (e.g., ERM-EC681k), into a separate boat.[3]
-
-
Combustion & Absorption:
-
Place the sample boat onto the autosampler tray of the combustion unit.
-
Initiate the sequence. The autosampler introduces the boat into the furnace, which is typically heated to 950-1100°C.[1][6] This high temperature ensures the complete and rapid breakdown of the robust benzene ring structure.
-
An oxygen/argon gas stream flows through the furnace, carrying the combustion products into the absorption module. The pyrohydrolytic combustion in the presence of water vapor aids in the efficient conversion to hydrogen halides.[6]
-
-
Ion Chromatography & Data Analysis:
-
The absorption solution containing the trapped halide ions is automatically injected into the IC system.
-
The anions are separated on an ion-exchange column based on their affinity for the stationary phase.
-
The separated ions pass through a conductivity detector (typically after a suppressor column to reduce background eluent conductivity).
-
The resulting peak areas for chloride and bromide are compared against the calibration curve to quantify their concentrations in the absorption solution.
-
The final weight percent of each halogen in the original solid sample is calculated based on the initial sample weight.
-
Workflow Diagram: Combustion Ion Chromatography (CIC)
Caption: Automated workflow for halogen determination by CIC.
Senior Application Scientist's Insight
The choice of CIC is often driven by its specificity and sensitivity. Unlike some other methods, it speciates the halogens, meaning it quantifies chloride and bromide individually in a single run.[3][7] This is a significant advantage. The complete removal of the organic matrix during combustion eliminates complex interferences that can plague other techniques. The primary causality for choosing this method is the desire for a direct, robust, and interference-free measurement of specific halogens in a complex organic matrix. The automation of modern CIC systems also enhances throughput and precision.[1]
Methodology 2: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
While traditionally used for metals analysis, recent advancements in spectrometer and detector design have enabled ICP-OES to effectively determine halogen elements.[8][9] This is particularly useful in laboratories where ICP-OES is already a workhorse instrument, allowing for the consolidation of workflows.
Principle of Operation
ICP-OES requires the sample to be introduced as a liquid, typically an aqueous or dilute acid solution. The sample is nebulized into a fine aerosol and introduced into a high-temperature argon plasma (6,000-10,000 K). The intense heat desolvates, atomizes, and excites the atoms. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. The spectrometer separates these wavelengths, and the intensity of the light is measured by a detector, which is proportional to the element's concentration. For halogens like chlorine and bromine, this requires instruments capable of accessing the deep UV region of the spectrum (<165 nm), as their most sensitive emission lines are found there.[8][9]
Experimental Protocol: ICP-OES Analysis
-
Sample Digestion (Critical Step):
-
Accurately weigh a larger amount of sample (e.g., 50-100 mg) into a microwave digestion vessel. A larger mass is needed compared to CIC due to the dilution factor inherent in digestion.
-
Add a suitable digestion medium. For halogenated organics, a common approach involves acid digestion coupled with a precipitation step. For example, using nitric acid in the presence of silver nitrate (AgNO₃) to precipitate AgCl and AgBr.[10]
-
Causality: The organic matrix must be completely destroyed to liberate the halogens as ions. Without this step, the sample cannot be introduced into the plasma. The precipitation step is crucial to prevent the loss of volatile hydrogen halides during the high-temperature digestion process.
-
Run the sealed vessel through a programmed microwave digestion cycle.
-
After cooling, the precipitate (AgCl, AgBr) is separated from the digestate solution.
-
The precipitate is then re-dissolved in a solution, such as aqueous ammonia, to create the final sample solution for analysis.[10]
-
-
System Preparation & Calibration:
-
Equip the ICP-OES with a torch and optics suitable for deep UV analysis (a "halogen option").[8]
-
Perform a multi-point calibration using certified standards for Cl and Br prepared in a matrix that matches the final re-dissolved sample solution (e.g., aqueous ammonia). Matrix matching is vital in ICP to avoid viscosity and nebulization efficiency differences between standards and samples.
-
-
Analysis:
-
Introduce the final sample solution into the ICP-OES via a peristaltic pump and nebulizer.
-
Measure the emission intensity at the primary wavelengths for chlorine (e.g., 134.724 nm) and bromine (e.g., 154.065 nm).
-
The instrument software calculates the concentration in the solution based on the calibration curve.
-
-
Calculation:
-
The final weight percent in the original solid is calculated, accounting for the initial sample mass and all dilution factors from the digestion and re-dissolution steps.
-
Workflow Diagram: ICP-OES Analysis of Halogens
Caption: Workflow for halogen analysis via ICP-OES after digestion.
Senior Application Scientist's Insight
The primary reason to select ICP-OES is its multi-element capability. If you need to quantify bromine, chlorine, and potential metallic catalyst residues (e.g., Pd, Cu) in the same sample, ICP-OES is highly efficient after a single digestion.[8] However, the extensive sample preparation is a significant drawback. It is more labor-intensive, introduces potential sources of contamination and error, and involves hazardous reagents. The method's trustworthiness is entirely dependent on the quantitative recovery of the halides during the digestion and precipitation process, which must be rigorously validated.
Methodology 3: Wavelength Dispersive X-ray Fluorescence (WDXRF)
X-ray Fluorescence (XRF) is a non-destructive elemental analysis technique that is exceptionally rapid and requires minimal sample preparation.[11][12]
Principle of Operation
The sample is irradiated with a primary X-ray beam, causing the ejection of inner-shell electrons from the atoms. To regain stability, an outer-shell electron fills the vacancy, releasing energy in the form of a secondary (fluorescent) X-ray. The energy of this fluorescent X-ray is characteristic of the element from which it was emitted.[13] A WDXRF spectrometer uses crystals to diffract the fluorescent X-rays, separating them by wavelength (and thus by element) before they reach a detector. The intensity of the characteristic X-rays is proportional to the concentration of the element.[11]
Experimental Protocol: WDXRF Analysis
-
Sample Preparation:
-
Weigh a sufficient amount of the this compound powder (typically 0.5-1 g) into a sample cup.
-
Press the powder into a pellet using a hydraulic press. This creates a smooth, flat, and homogenous surface, which is critical for reproducible XRF measurements.
-
Causality: XRF is a surface-sensitive technique. A pressed pellet ensures a consistent sample density and minimizes surface roughness effects, which can scatter the X-ray beam and lead to inaccurate results.
-
-
System Setup & Calibration:
-
Place the pellet into the WDXRF spectrometer.
-
Develop a calibration model using a set of matrix-matched standards. For a pure organic compound, this can be challenging. An alternative is to use Fundamental Parameters (FP) methods, a standardless approach where software algorithms calculate concentrations based on theoretical X-ray physics.[12][14] However, for highest accuracy, calibration with standards is preferred. This might involve preparing synthetic standards by spiking a halogen-free organic matrix (like cellulose) with known amounts of organobromine and organochlorine compounds.
-
-
Analysis:
-
The sample is irradiated under a vacuum to improve the detection of lighter elements.
-
The spectrometer scans through the appropriate angular ranges for the analyzing crystals to measure the intensity of the Bromine Kα and Chlorine Kα lines.
-
The instrument software processes the raw intensities, applies matrix corrections, and calculates the elemental concentrations based on the chosen quantification method (calibration or FP).
-
Workflow Diagram: WDXRF Analysis
Caption: Non-destructive WDXRF analysis workflow.
Senior Application Scientist's Insight
XRF is the method of choice for rapid screening and quality control where high throughput is essential. Its non-destructive nature is a key advantage, preserving the sample for other analyses. However, its sensitivity for lighter elements like chlorine can be lower than for heavier elements like bromine.[11] Furthermore, matrix effects, where the presence of one element affects the fluorescence intensity of another, are a significant consideration.[14] For a sample with high concentrations of both Br and Cl, these effects must be accurately corrected. The trustworthiness of XRF data, especially from FP methods, relies heavily on the quality of the physics algorithms and the homogeneity of the sample pellet. It is an excellent tool for verifying that a batch is consistent with a known standard but may be less suitable for the primary, high-accuracy characterization of a new compound without extensive calibration.
Comparative Performance and The Role of Certified Reference Materials (CRMs)
No single technique is universally superior; the optimal choice depends on the specific analytical requirements.
| Feature | Combustion Ion Chromatography (CIC) | ICP-OES | Wavelength Dispersive XRF (WDXRF) |
| Principle | Combustion & IC Separation | Plasma-based Atomic Emission | X-ray Fluorescence |
| Sample State | Solid, Liquid, Gas | Liquid (after digestion) | Solid (Pellet), Liquid |
| Sample Prep | Minimal (weighing) | Extensive (Microwave Digestion) | Minimal (Pellet Pressing) |
| Destructive? | Yes | Yes | No |
| Specificity | Excellent (Speciates halogens)[3] | Excellent (Speciates elements) | Good (Elemental analysis) |
| Sensitivity | Excellent (sub-ppm)[3] | Very Good (ppm to ppb) | Good (ppm) |
| Throughput | Moderate (Automated) | Low (due to digestion) | High |
| Key Advantage | Direct, interference-free halogen analysis | Multi-element (metals + halogens) | Rapid, non-destructive |
| Key Limitation | Only analyzes combustible elements | Complex, hazardous sample prep | Matrix effects; lower sensitivity for Cl |
The Trustworthiness Pillar: Certified Reference Materials (CRMs)
Regardless of the chosen methodology, the entire analytical system is validated through the use of Certified Reference Materials. A CRM is a standard where one or more property values are certified by a technically valid procedure, accompanied by a certificate providing traceability and uncertainty values.[15]
-
Method Validation: Analyzing a CRM with a similar matrix (e.g., another organohalogen compound) and comparing the experimental result to the certified value is the ultimate test of a method's accuracy. A high recovery (e.g., 97-103%) demonstrates that the entire process, from sample preparation to final detection, is free from significant bias.[3]
-
Ensuring Traceability: CRMs are produced under stringent ISO 17034 and ISO/IEC 17025 standards, ensuring that the certified value is traceable to national or international standards.[15] This provides an unbroken chain of comparisons, grounding your laboratory's results in the global metrological framework.
-
Ongoing Quality Control: Regularly analyzing a CRM as a quality control sample within analytical batches ensures the continued stability and reliability of the instrument and method over time.
While a specific CRM for this compound may not be commercially available, numerous CRMs for halogenated compounds, such as those from Wellington Laboratories, Merck (Supelco®), or Elemental Microanalysis, can be used to validate the analytical systems described.[15][16][17]
Conclusion and Recommendations
For researchers and drug development professionals requiring the highest degree of accuracy and specificity for the elemental analysis of this compound, Combustion Ion Chromatography (CIC) stands out as the premier technique. Its ability to directly measure speciated halogens after complete matrix elimination provides the most trustworthy and interference-free data.
-
For Primary Characterization & Purity Assessment: Use CIC, validating the method with a suitable organohalogen CRM.
-
For Multi-Element Impurity Profiling: If metallic impurities are also a concern, ICP-OES is a viable, albeit more complex, alternative that can provide a comprehensive elemental picture from a single digestion.
-
For High-Throughput Quality Control & Screening: WDXRF is an invaluable tool for rapidly confirming the identity and approximate composition of multiple batches against a well-characterized internal standard, leveraging its speed and non-destructive nature.
By understanding the fundamental principles, procedural causality, and inherent trade-offs of each technique, and by grounding all measurements in the use of Certified Reference Materials, scientists can ensure the analytical data for critical compounds like this compound is not only accurate but defensible, supporting the rigorous demands of modern pharmaceutical development.
References
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Innovatech Labs. (2021, September 28). Measuring Halogen Content with Ion Chromatography. Available from: [Link]
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Trace Elemental Instruments. (n.d.). SPECIATED AOX ANALYSIS BY COMBUSTION IC. Available from: [Link]
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EAG Laboratories. (n.d.). Combustion Ion Chromatography (CIC). Available from: [Link]
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Quality Analysis. (n.d.). combustion ion chromatography (CIC). Available from: [Link]
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Metrohm AG. (n.d.). Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International. Available from: [Link]
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Spectroscopy Online. (2025, December 1). Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES. Available from: [Link]
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HORIBA Scientific. (n.d.). Analysis of Chlorine, Bromine and Iodine in water using ICP-OES. Available from: [Link]
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Miyake, Y., et al. (2007, January 12). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. PubMed. Available from: [Link]
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Naozuka, J., et al. (2003). Determination of chlorine, bromine and iodine in milk samples by ICP-OES. Journal of Analytical Atomic Spectrometry. Available from: [Link]
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Greyhound Chromatography. (2023, March 8). High Purity Standards Inorganic Certified Reference Standards and Materials (CRMs). Available from: [Link]
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HORIBA Scientific. (n.d.). Analysis of Chlorine, Bromine and Iodine in Water using ICP-AES. Available from: [Link]
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Analytik Jena. (n.d.). Combustion Elemental Analysis. Available from: [Link]
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ResearchGate. (2025, August 5). X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters. Available from: [Link]
-
Metrohm AG. (2022, October 3). How to analyze AOF and AOX by combustion ion chromatography (CIC). YouTube. Available from: [Link]
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Semantic Scholar. (2003, July 29). Determination of chlorine, bromine and iodine in milk samples by ICP-OES. Available from: [Link]
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Royal Society of Chemistry. (2019, October 1). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Analytical Methods. Available from: [Link]
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HORIBA Scientific. (n.d.). X-ray Fluorescence (XRF) Analysis. Available from: [Link]
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ARO Scientific. (n.d.). Certified Reference Materials (CRM) and Standards. Available from: [Link]
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ResearchGate. (2025, August 6). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Available from: [Link]
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ResearchGate. (2025, August 6). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Available from: [Link]
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Indico Global. (2018, November 15). XRF quantification methodology MA-XRF imaging analysis XRF spectra deconvolution. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
